4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO2S/c9-16(14,15)6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHLEJBYHQQAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride: A Keystone Building Block in Modern Medicinal Chemistry
Abstract
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic combination of a reactive sulfonyl chloride handle with two powerful electron-withdrawing groups—the nitrile (-CN) and the trifluoromethyl (-CF₃) moieties—makes it a premier building block for complex molecular architectures. This guide provides a comprehensive technical overview, including its physicochemical properties, robust synthesis protocols, characteristic reactivity, and critical applications, with a particular focus on its role in the synthesis of leading anti-androgen therapeutics. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes field-proven insights and authoritative data to facilitate the effective use of this versatile reagent.
Introduction and Strategic Importance
In the landscape of modern drug discovery, the precise control of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic outcomes. The incorporation of specific functional groups is a key strategy, and few are as impactful as the trifluoromethyl and cyano moieties.[1][2][3] The trifluoromethyl group is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by modulating electronic properties.[4][5] The nitrile group, a versatile and metabolically robust pharmacophore, can participate in key hydrogen bonding interactions and serve as a bioisostere for other functional groups.[6][7]
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride masterfully combines these features onto a single, reactive scaffold. The sulfonyl chloride group serves as an efficient electrophilic handle for coupling with a wide array of nucleophiles, primarily amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively. This unique trifecta of functional groups makes it an invaluable intermediate in the synthesis of high-value compounds, most notably in the development of non-steroidal anti-androgen drugs like Bicalutamide and Enzalutamide.[8][9]
Physicochemical and Spectroscopic Profile
While 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a specific and highly valuable intermediate, its direct commercial availability can be limited. Its properties are often inferred from its immediate precursor and closely related structural analogs. The data presented below is a consolidated summary based on available information for the title compound and its key analogs.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride | - |
| CAS Number | Not explicitly assigned; often synthesized in situ. | - |
| Molecular Formula | C₈H₃ClF₃NO₂S | - |
| Molecular Weight | 269.63 g/mol | [10] |
| Appearance | Expected to be a white to off-white or yellow solid, typical for aromatic sulfonyl chlorides. | [11][12] |
| Melting Point | Not reported; analogs like 4-(Trifluoromethyl)benzenesulfonyl chloride melt at 26 °C. | [12] |
| Boiling Point | Not reported; analogs like 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride boil at 83-84°C / 0.1 mmHg. | [13] |
| Solubility | Soluble in organic solvents (e.g., acetone, acetonitrile, dichloromethane); reacts with protic solvents like water and alcohols. | [14] |
| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen). Moisture sensitive. |[12] |
Note: Data is compiled and extrapolated from structurally similar compounds due to the limited public data on the specific title compound.
Synthesis and Manufacturing Pathway
The most logical and industrially relevant synthesis of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride originates from its corresponding aniline, 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6).[8][15] This precursor is a well-established starting material in major pharmaceutical syntheses.[9][16] The conversion of the aromatic amine to the sulfonyl chloride is achieved via a copper-catalyzed Sandmeyer-type reaction.
Synthesis of the Precursor: 4-Amino-2-(trifluoromethyl)benzonitrile
The synthesis of this key precursor is a multi-step process, often starting from m-trifluoromethyl fluorobenzene. A patented method involves three primary transformations: positional bromination, cyano group substitution, and finally, ammonolysis.[17]
Conversion to the Sulfonyl Chloride
The transformation of 4-amino-2-(trifluoromethyl)benzonitrile to the target sulfonyl chloride is a classic example of the Sandmeyer reaction. This process involves three key stages:
-
Diazotization: The primary aromatic amine is treated with a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.[18] This intermediate is highly reactive and typically used immediately without isolation.
-
Sulfonylation: The diazonium salt solution is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst.[19][20] The SO₂ can be bubbled as a gas or generated from a stable surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[21]
-
Work-up and Isolation: The resulting sulfonyl chloride is then extracted from the aqueous reaction mixture into an organic solvent and purified.
The overall synthetic workflow is depicted below.
Chemical Reactivity and Safe Handling
The reactivity of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. The presence of two potent electron-withdrawing groups on the benzene ring further activates this site towards nucleophilic attack.[22]
Core Reactivity
The primary utility of this reagent lies in its reaction with nucleophiles to form sulfonamides and sulfonate esters.
-
Reaction with Amines: It reacts readily with primary and secondary amines, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, yielding thermally and chemically stable sulfonamides.[23]
-
Reaction with Alcohols: In a similar fashion, it reacts with alcohols and phenols to produce sulfonate esters.
These fundamental reactions are central to its application as a linker or scaffold in drug synthesis.
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4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride molecular weight
An In-depth Technical Guide to 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride: A Keystone Reagent in Modern Medicinal Chemistry
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride, a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in contemporary drug discovery and development. The unique electronic properties conferred by the vicinal cyano and trifluoromethyl groups render the sulfonyl chloride moiety exceptionally reactive and impart specific physicochemical characteristics to its derivatives. This document details the molecule's properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols for its use. It is intended for researchers, medicinal chemists, and process scientists engaged in the synthesis of novel molecular entities.
Introduction: Strategic Importance in Drug Design
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (-CF3) group, in particular, is a privileged motif known for its strong electron-withdrawing nature and its ability to enhance membrane permeability.[3] When combined with a cyano (-CN) group on a benzene ring, these substituents create a powerful electronic sink, significantly activating other functional groups on the scaffold.
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (CTBSC) is an exemplar of such a strategically designed reagent. The potent electron-withdrawing capacity of both the -CF3 and -CN groups makes the sulfonyl chloride an exceptionally reactive electrophile, ideal for the synthesis of sulfonamides and sulfonate esters. These resultant moieties are prevalent in a wide array of therapeutic agents, including diuretics, anticonvulsants, and kinase inhibitors. This guide elucidates the chemical rationale behind the utility of CTBSC and provides practical methodologies for its application.
Physicochemical and Structural Data
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClF₃NO₂S | [4][5] |
| Molecular Weight | 269.63 g/mol | [4] |
| CAS Number | 942199-59-9 | [4] |
| Appearance | White to off-white solid | [6] |
| InChI Key | YKHLEJBYHQQAMZ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)C#N | [5] |
Note: Physical properties such as melting point and boiling point are not consistently reported and should be determined empirically for each batch.
Synthesis Pathway: From Aniline to Sulfonyl Chloride
The most logical and widely adopted synthetic route to arylsulfonyl chlorides from readily available anilines is via the Sandmeyer reaction. This pathway offers high yields and functional group tolerance. The synthesis of CTBSC typically begins with its corresponding aniline precursor, 4-Cyano-3-(trifluoromethyl)aniline.
The overall transformation involves two key steps:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (-5 to 5 °C).
-
Sulfonylchlorination: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to introduce the sulfonyl chloride group.
Caption: General workflow for the synthesis of CTBSC via the Sandmeyer reaction.
Detailed Experimental Protocol: Synthesis of CTBSC
Disclaimer: This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety assessments. All operations should be performed in a certified chemical fume hood.
Materials:
-
4-Cyano-3-(trifluoromethyl)aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (4.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Sulfur Dioxide (SO₂) gas
-
Copper(I) Chloride (CuCl) (0.1 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: a. To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-Cyano-3-(trifluoromethyl)aniline (1.0 eq) and a mixture of concentrated HCl (3.0 eq) and water. b. Cool the resulting slurry to 0 °C in an ice-salt bath. c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature is maintained between -5 and 5 °C.[7][8] d. Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete to ensure full formation of the diazonium salt.
-
Sulfonylchlorination: a. In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in glacial acetic acid. b. Bubble sulfur dioxide gas through this solution until it is saturated. c. Cool the SO₂/acetic acid solution to 5 °C. d. Slowly add the cold diazonium salt solution from Step 1 to the SO₂ solution. Vigorous nitrogen evolution will be observed. Control the addition rate to maintain the temperature below 10 °C. e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Isolation: a. Pour the reaction mixture into a large beaker of ice-water. The crude product should precipitate as a solid. b. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids and salts. c. Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane), wash with saturated sodium bicarbonate solution, then brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride. e. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Chemical Reactivity and Mechanistic Insights
The reactivity of CTBSC is dominated by the sulfonyl chloride (-SO₂Cl) group, which serves as an excellent leaving group in nucleophilic substitution reactions. The presence of the ortho-trifluoromethyl and para-cyano groups dramatically enhances the electrophilicity of the sulfur atom.
Caption: Nucleophilic substitution at the sulfonyl chloride center.
The primary utility of CTBSC is in the formation of sulfonamides through reaction with primary or secondary amines.[9] This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. The resulting sulfonamides are often highly stable and possess distinct biological activities.
Causality of Reactivity:
-
Inductive Effect: The -CF₃ group exerts a powerful negative inductive effect (-I), withdrawing electron density from the benzene ring.
-
Mesomeric Effect: The -CN group exhibits both a -I and a negative mesomeric (-M) effect, further delocalizing electron density away from the ring and the attached sulfonyl group.
-
Combined Effect: This synergistic electron withdrawal makes the sulfur atom of the -SO₂Cl group highly electron-deficient and thus extremely susceptible to attack by nucleophiles like amines and alcohols.
Applications in Drug Discovery
Building blocks like CTBSC are invaluable in scaffold decoration for hit-to-lead and lead optimization campaigns. The resulting 4-cyano-3-(trifluoromethyl)phenylsulfonamide moiety can be found in various investigational drugs. Its precursor, 4-cyano-3-(trifluoromethyl)aniline, is famously used in the synthesis of Bicalutamide, a nonsteroidal antiandrogen for prostate cancer.[6][10] CTBSC allows chemists to introduce a sulfonamide linkage instead of an amide, which can significantly alter pharmacokinetic properties such as solubility, plasma protein binding, and metabolic profile.
Potential Therapeutic Targets:
-
Kinase Inhibitors: The sulfonamide hinge-binding motif is common in many kinase inhibitors.
-
Carbonic Anhydrase Inhibitors: Aromatic sulfonamides are the classic pharmacophore for this class of diuretics and anti-glaucoma agents.
-
Antiviral/Antibacterial Agents: The sulfonamide group is a well-established pharmacophore in anti-infective agents.
Handling, Storage, and Safety
As a highly reactive chemical, proper handling of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is paramount for laboratory safety.
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | The compound is corrosive and can cause severe skin burns and eye damage.[11][12] |
| Handling | Use only within a certified chemical fume hood. Avoid creating dust. Do not allow contact with water or moisture. | Contact with water liberates toxic HCl gas.[11][12] Inhalation of dust or vapors is harmful. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials (e.g., strong bases, oxidizing agents).[13] | The compound is moisture-sensitive and reactive.[14] Proper storage prevents degradation and hazardous reactions. |
| Spill Response | In case of a spill, do not use water. Cover with a dry, inert absorbent material (e.g., sand, vermiculite), collect, and place in a sealed container for hazardous waste disposal. | Using water will exacerbate the hazard by producing toxic gas.[15] |
Conclusion
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its precisely tuned electronic properties provide a reliable and efficient means to introduce the 4-cyano-3-(trifluoromethyl)phenylsulfonyl moiety into target molecules. This functional group can enhance biological activity and modulate ADME properties, making CTBSC a valuable asset in the development of new therapeutics. By understanding its synthesis, reactivity, and handling requirements, researchers can fully leverage its potential to accelerate the drug discovery process.
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4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride: A Technical Guide to its Mechanism of Action and Applications in Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, elucidate its mechanism of action, particularly in the context of enzyme inhibition, and explore its diverse applications in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals engaged in drug development, offering both foundational knowledge and practical insights.
Introduction: A Versatile Scaffold in Medicinal Chemistry
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly reactive aromatic sulfonyl chloride that serves as a critical intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structure is distinguished by three key functional groups: a sulfonyl chloride, a nitrile (cyano) group, and a trifluoromethyl group. The potent electron-withdrawing properties of the cyano and trifluoromethyl groups significantly enhance the electrophilicity of the sulfonyl chloride moiety, rendering it highly susceptible to nucleophilic attack.[1] This pronounced reactivity is the cornerstone of its utility in constructing diverse molecular architectures for drug discovery.
Physicochemical Properties and Reactivity
A thorough understanding of the physicochemical properties of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is paramount for its effective utilization in synthetic protocols and for predicting the characteristics of its derivatives.
| Property | Value |
| CAS Number | 261298-08-4 |
| Molecular Formula | C8H3ClF3NO2S |
| Molecular Weight | 269.63 g/mol [2] |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Storage | Room temperature, in a dry, sealed place[2] |
The reactivity of this compound is dominated by the sulfonyl chloride group. The strong electron-withdrawing influence of the trifluoromethyl and cyano groups makes the sulfur atom highly electrophilic and, therefore, an excellent target for nucleophiles.[1] The most common reaction involves amines, which readily attack the sulfonyl chloride to form highly stable sulfonamide bonds.[1][3] This transformation is a fundamental step in the synthesis of numerous active pharmaceutical ingredients (APIs).[1]
Caption: Figure 1. General reaction scheme for sulfonamide formation.
Mechanism of Action in Drug Discovery
While 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a synthetic intermediate, the sulfonamide derivatives it produces are often potent bioactive molecules, frequently acting as enzyme inhibitors.
3.1. Inhibition of Carbonic Anhydrases
Aromatic sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[4][5] The sulfonamide moiety can coordinate to the zinc ion within the active site of these enzymes, disrupting their catalytic activity.[6] The trifluoromethyl and cyano groups on the benzene ring play a significant role in modulating the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance binding affinity and isoform selectivity.[7][8][9]
Caption: Figure 2. Inhibition of Carbonic Anhydrase.
3.2. Role of the Trifluoromethyl and Cyano Groups
The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design.[8][10] It can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[7][8][11] The strong electronegativity of the -CF3 group can also influence the electronic properties of the aromatic ring, potentially leading to improved interactions with biological targets.[7][8]
The cyano (-C≡N) group is another important functional group in medicinal chemistry, present in over 30 FDA-approved drugs.[12][13] It can act as a bioisostere for other functional groups and can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, to improve binding affinity.[14][15] In some cases, the nitrile can also act as a covalent warhead, forming a covalent bond with the target protein.[12]
Applications in Drug Development
The unique structural features of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride make it a valuable precursor for a range of therapeutic agents.
4.1. Diuretics
Many diuretic drugs function by inhibiting carbonic anhydrase in the kidneys.[16] This leads to increased excretion of bicarbonate, sodium, potassium, and water. The sulfonamide scaffold derived from this starting material is a key component in the design of potent diuretics.
4.2. Anticonvulsants and Antiglaucoma Agents
Carbonic anhydrase inhibitors are also used in the treatment of epilepsy and glaucoma.[6][16] By reducing the formation of bicarbonate, these drugs can help to stabilize neuronal membranes and decrease intraocular pressure, respectively.[6][16]
4.3. Anticancer and Anti-obesity Agents
Certain isoforms of carbonic anhydrase, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered promising targets for anticancer therapies.[4] Additionally, carbonic anhydrase inhibitors have shown potential as anti-obesity agents.[4]
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol outlines a general procedure for the synthesis of a sulfonamide from 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride and a primary or secondary amine.
Materials:
-
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or another non-nucleophilic base
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash with saturated aqueous sodium bicarbonate and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.
Caption: Figure 3. Synthetic workflow for sulfonamide formation.
Safety and Handling
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a corrosive and moisture-sensitive solid.[17] It can cause severe skin burns and eye damage.[17] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive sulfonyl chloride and modulating trifluoromethyl and cyano groups provides a powerful platform for the synthesis of a wide range of sulfonamide-based enzyme inhibitors and other biologically active molecules. A thorough understanding of its reactivity and the functional roles of its constituent groups is crucial for leveraging its full potential in the ongoing quest for novel and effective therapeutics.
References
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- Benchchem. 2-Cyano-3,3,3-trifluoropropane-1-sulfonyl Chloride.
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- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- MDPI.
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- RSC Publishing.
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- The Role of Trifluoromethyl
- RSC Publishing. Nitriles: an attractive approach to the development of covalent inhibitors.
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- Tokyo Chemical Industry (India) Pvt. Ltd. 4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6.
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- YouTube. What Is The Cyano Group? - Chemistry For Everyone.
- Sigma-Aldrich. 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride.
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- MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
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- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- YouTube. acetazolamide.
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- Synblock. CAS 49674-41-1 | 3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride.
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A Comprehensive Technical Guide to 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride: Synthesis, Applications, and Sourcing for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of modern drug design.[1] The trifluoromethyl group's unique electronic properties and metabolic stability can significantly enhance a compound's lipophilicity, membrane permeability, and bioavailability, making it a prized addition in the medicinal chemist's toolkit.[2] 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride stands out as a critical reagent and building block, providing a versatile platform for the synthesis of a new generation of therapeutic agents. This guide offers an in-depth exploration of its synthesis, chemical properties, applications in drug discovery, and a comparative analysis of commercial suppliers.
Chemical Properties and Identification
A clear understanding of the physicochemical properties of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is paramount for its safe handling, storage, and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 942199-59-9 | [3] |
| Molecular Formula | C₈H₃ClF₃NO₂S | |
| Molecular Weight | 269.63 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride: A Step-by-Step Protocol
The synthesis of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a multi-step process that demands careful control of reaction conditions. The most common and scalable approach involves the diazotization of the readily available 4-Cyano-3-(trifluoromethyl)aniline, followed by a copper-catalyzed sulfonylation.[4]
Experimental Protocol
Materials:
-
4-Cyano-3-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Acetic Acid
-
Ice
-
Water
-
Ethyl Acetate
-
Sodium Bicarbonate solution
-
Brine
Step 1: Diazotization of 4-Cyano-3-(trifluoromethyl)aniline
-
In a reaction vessel equipped with a mechanical stirrer and a thermometer, suspend 4-Cyano-3-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to between -5°C and 0°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, ensuring the temperature does not exceed 0°C.
-
Stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.
Step 2: Sulfonylation
-
In a separate vessel, prepare a solution of sulfur dioxide in acetic acid. This can be achieved by bubbling SO₂ gas through glacial acetic acid.
-
Add a catalytic amount of copper(I) chloride to the sulfur dioxide solution.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the sulfur dioxide/copper(I) chloride mixture, maintaining the temperature below 10°C. Vigorous gas evolution (nitrogen) will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
Step 3: Work-up and Purification
-
Pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride.
Applications in Drug Discovery and Medicinal Chemistry
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to introduce the sulfonamide moiety, a common pharmacophore, onto a scaffold already bearing the advantageous trifluoromethyl and cyano groups.
Case Study: Synthesis of Bicalutamide Analogues
The starting material for the synthesis of the sulfonyl chloride, 4-Cyano-3-(trifluoromethyl)aniline, is a well-established precursor in the synthesis of the non-steroidal anti-androgen drug, Bicalutamide.[5] The sulfonyl chloride derivative provides a reactive handle to generate a library of sulfonamide-based analogues for structure-activity relationship (SAR) studies aimed at discovering new anti-cancer agents.
Building Block for Novel Heterocyclic Compounds
The sulfonyl chloride can be reacted with various amines and other nucleophiles to construct complex heterocyclic systems. For example, it can be used in the synthesis of novel triazine derivatives with potential antibacterial and antitubercular activities.[6] The trifluoromethyl group in these structures often contributes to increased potency and improved pharmacokinetic profiles.
Development of Selective Androgen Receptor Modulators (SARMs)
The core structure of 4-cyano-3-(trifluoromethyl)phenyl is a key feature in a number of selective androgen receptor modulators (SARMs). For instance, the SARM S-23, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, has shown promise in preclinical studies for male contraception.[7] While this example uses the aniline precursor, the corresponding sulfonyl chloride allows for the exploration of sulfonamide-linked SARMs, expanding the chemical space for this important therapeutic target.
Supplier Landscape
A reliable supply of high-purity 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is crucial for research and development. Below is a comparative table of some of the key suppliers.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥95% | Gram to Kilogram | Provides comprehensive technical data and safety information. |
| BLD Pharm | >97% | Gram to Kilogram | Offers various purity grades and bulk quantities. |
| Enamine | ≥95% | Milligram to Gram | Specializes in screening compounds and building blocks for drug discovery. |
| Matrix Scientific | Custom | Inquire for bulk | Offers custom synthesis services. |
| A2B Chem | 95% | Milligram to Gram | Provides a range of organic building blocks. |
Conclusion
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a strategically important building block for the synthesis of novel therapeutic agents. Its synthesis, while requiring careful execution, is well-documented, and the starting materials are commercially available. The presence of the trifluoromethyl and cyano groups, combined with the reactive sulfonyl chloride moiety, provides a versatile platform for medicinal chemists to explore new chemical space in the pursuit of more effective and safer drugs. As the demand for sophisticated, fluorinated intermediates continues to grow, a thorough understanding of the properties, synthesis, and applications of this compound will be invaluable to researchers in the pharmaceutical sciences.
References
-
UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
- Google Patents. Preparation method of substituted benzene sulfonyl chloride.
- Google Patents. Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides.
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Google Patents. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
Wikipedia. 4-Cyano-3-(trifluoromethyl)aniline. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
WIPO Patentscope. PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. [Link]
-
Grokipedia. 4-Cyano-3-(trifluoromethyl)aniline. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Canadian Journal of Chemistry. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]
- Google Patents. Nitrosating and diazotizing reagents and reactions.
-
ResearchGate. Discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines as potential antibacterial agents. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
RSC Publishing. Green Chemistry. [Link]
-
Green Chemistry (RSC Publishing). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. [Link]
-
PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. [Link]
-
US EPA. CAS Registry - List Details - SRS. [Link]
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- 7. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis of Novel Sulfonamides Utilizing 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel sulfonamides using 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride. Sulfonamides are a cornerstone of medicinal chemistry, and the strategic incorporation of trifluoromethyl (CF₃) and cyano (CN) groups can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This document details the reactivity of the key sulfonyl chloride reagent, provides a step-by-step general protocol for its reaction with primary and secondary amines, includes a specific experimental example, and outlines methods for purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Significance of Fluorinated and Cyanated Scaffolds
The sulfonamide functional group is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents. The classical method for their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5] The choice of substituents on the aryl sulfonyl chloride is a critical decision in drug design, directly influencing the final compound's physicochemical and biological profile.[3]
The 4-Cyano-3-(trifluoromethyl)benzene moiety is of particular interest for several reasons:
-
Trifluoromethyl Group (CF₃): This group is a powerful modulator of molecular properties. Its high electronegativity and lipophilicity can increase metabolic stability by blocking sites of oxidative metabolism, enhance membrane permeability, and improve binding affinity to biological targets.[1][2]
-
Cyano Group (CN): The cyano group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other groups, and a synthetic handle for further molecular elaboration.[4] The dual incorporation of both trifluoromethyl and cyano groups into a single core is a recognized strategy for developing novel bioactive molecules.[4]
This guide focuses on leveraging the unique reactivity of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride as a robust starting material for creating diverse libraries of sulfonamide-based drug candidates.
Reagent Profile: 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Understanding the starting material is fundamental to successful synthesis. The sulfonyl chloride functional group is a potent electrophile, making it highly susceptible to nucleophilic attack by amines.[6] The reactivity of the sulfur center in 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is significantly enhanced by the strong electron-withdrawing effects of both the CF₃ and CN groups on the benzene ring. This heightened electrophilicity facilitates a rapid and efficient reaction with a broad range of amine nucleophiles under mild conditions.
Table 1: Properties of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
| Property | Value |
|---|---|
| Molecular Formula | C₈H₃ClF₃NO₂S |
| Molecular Weight | 285.63 g/mol |
| Appearance | White to off-white solid |
| Key Reactive Site | Sulfonyl Chloride (-SO₂Cl) |
| Key Substituents | 4-Cyano, 3-Trifluoromethyl |
Causality: The electron-withdrawing nature of the substituents polarizes the sulfur-chlorine bond, making the sulfur atom more electron-deficient and thus a better target for the lone pair of electrons on the amine's nitrogen atom.
Caption: Structure and reactive center of the title reagent.
General Reaction Mechanism
The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The reaction is typically carried out in the presence of a non-nucleophilic base.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion as a leaving group.
-
Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final sulfonamide product. The base also scavenges the HCl byproduct generated in the reaction.[7]
Causality: The use of a base is crucial. Without it, the HCl byproduct would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.
Caption: General mechanism for sulfonamide formation.
Experimental Protocols
Safety Precaution: 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is moisture-sensitive and corrosive. Always handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 4.1: General Procedure for Synthesis of N-Substituted Sulfonamides
This protocol is a robust starting point for reacting the title sulfonyl chloride with a variety of primary and secondary amines.
1. Materials and Equipment:
| Category | Item |
|---|---|
| Reagents | 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride |
| Primary or Secondary Amine (R¹R²NH) | |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | |
| Pyridine or Triethylamine (Et₃N) | |
| 1M Hydrochloric Acid (HCl) | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | |
| Saturated Sodium Chloride (Brine) solution | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | |
| Equipment | Round-bottom flask with magnetic stir bar |
| Ice bath | |
| Addition funnel (optional) | |
| Separatory funnel | |
| Rotary evaporator | |
| Standard glassware for extraction and filtration |
| | Thin Layer Chromatography (TLC) plates and chamber |
2. Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq). Dissolve it in a minimal amount of anhydrous DCM.
-
Initial Cooling: Cool the flask to 0 °C using an ice bath. Causality: This initial cooling helps to control the exothermicity of the reaction upon addition of the amine and base.
-
Reagent Addition: In a separate vial, dissolve the amine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirring sulfonyl chloride solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC until the starting sulfonyl chloride spot is consumed.
-
Work-up - Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Carefully pour the mixture into a separatory funnel.
-
Work-up - Aqueous Washes:
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL). Causality: The acid wash removes excess pyridine or other amine bases.
-
Wash with saturated NaHCO₃ solution (1 x 20 mL). Causality: This neutralizes any remaining acid.
-
Wash with brine (1 x 20 mL). Causality: This removes the bulk of the dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
3. Purification: The crude product can be purified using one of the following standard techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.[8]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, purification by flash column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.
4. Characterization: Confirm the structure and purity of the final product using a combination of spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the molecular structure. The sulfonamide N-H proton typically appears as a singlet in the ¹H NMR spectrum.[9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify key functional groups, such as the S=O stretches of the sulfonyl group and the N-H stretch.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[11]
Protocol 4.2: Example Synthesis - N-benzyl-4-cyano-3-(trifluoromethyl)benzenesulfonamide
This protocol provides a specific application of the general method.
Table 2: Reagents for Example Synthesis
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 4-Cyano-3-(trifluoromethyl)-benzene-1-sulfonyl chloride | 285.63 | 1.00 g | 3.50 | 1.0 |
| Benzylamine | 107.15 | 0.41 mL | 3.85 | 1.1 |
| Pyridine | 79.10 | 0.42 mL | 5.25 | 1.5 |
| Anhydrous DCM | - | 20 mL | - | - |
Procedure: Following the general protocol (4.1), the reaction of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride with benzylamine typically reaches completion within 4 hours at room temperature. After work-up and purification by recrystallization from ethanol, the product is obtained as a white solid.
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.15-7.90 (m, 3H, Ar-H), 7.40-7.20 (m, 5H, Ar-H), 5.50 (t, 1H, NH), 4.30 (d, 2H, CH₂). Note: The exact shifts and multiplicities may vary slightly. The N-H proton signal around 5-11 ppm is characteristic of sulfonamides.[10][12]
-
HRMS (ESI): Calculated for C₁₅H₁₁F₃N₂O₂S [M+H]⁺, expected m/z; found m/z.
Integrated Synthesis and Analysis Workflow
The overall process from starting materials to a fully characterized final product follows a logical and systematic workflow.
Caption: Standard workflow from reaction to pure product.
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Problem | Probable Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Yield | 1. Inactive amine (e.g., protonated salt).2. Insufficient base.3. Moisture in reaction degrading sulfonyl chloride. | 1. Free-base the amine before use.2. Increase equivalents of base.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incomplete Reaction | 1. Sterically hindered amine.2. Insufficient reaction time or temperature. | 1. Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF).2. Allow the reaction to run for a longer period (24-48h). |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Emulsion formation during work-up. | 1. Use a different solvent system for chromatography; consider reverse-phase HPLC.2. Add more brine to the separatory funnel to break the emulsion; centrifuge if necessary.[13] |
References
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Retrieved January 24, 2026, from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved January 24, 2026, from [Link]
- Sulfonamide purification process. (n.d.). Google Patents.
-
Moratal, J. M., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Synfacts. Retrieved January 24, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
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Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Al-Masoudi, N. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1641. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved January 24, 2026, from [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules, 27(21), 7434. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 24, 2026, from [Link]
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Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. (n.d.). Chinese Chemical Society. Retrieved January 24, 2026, from [Link]
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The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). University of Bologna. Retrieved January 24, 2026, from [Link]
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Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
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REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). JAOAC. Retrieved January 24, 2026, from [Link]
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Sulfonamide synthesis by aminosulfonylation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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4-Cyano-3-(trifluoromethyl)aniline. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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The Strategic Deployment of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl Chloride in Modern Drug Discovery
Introduction: A Building Block of Strategic Importance
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl group (-CF3) stands out for its profound ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3] This guide focuses on a particularly valuable reagent, 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride , a key building block in the synthesis of a class of highly successful non-steroidal androgen receptor (AR) antagonists. Its unique trifunctional architecture—a sulfonyl chloride for reactive coupling, a cyano group, and a trifluoromethyl group—provides a powerful scaffold for creating potent and specific therapeutic agents. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals seeking to leverage this reagent in their discovery programs.
Scientific Foundation: The Power of Fluorine and Directed Synthesis
The trifluoromethyl group is not merely a passive substituent; its strong electron-withdrawing nature and high lipophilicity impart several desirable attributes to a drug candidate.[4][5] These include:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer in vivo half-life.[2]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[1][3]
-
Modulation of pKa: The inductive effect of the -CF3 group can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target engagement.
-
Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to more favorable interactions with the target protein, resulting in higher binding affinity and potency.[2][5]
The 4-cyano-3-(trifluoromethyl)phenyl moiety is a critical pharmacophore found in several non-steroidal androgen receptor antagonists, including the blockbuster drugs Bicalutamide and Enzalutamide.[6][7][8][9] These drugs are pivotal in the treatment of prostate cancer, a disease often driven by androgen receptor signaling.[10] The sulfonyl chloride functional group of the title compound provides a reactive handle for coupling this crucial pharmacophore to other molecular fragments, typically through the formation of stable sulfonamide linkages with primary or secondary amines.[11][12]
Application in the Synthesis of Non-Steroidal Androgen Receptor Antagonists
The primary application of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride in drug discovery is as a key intermediate in the synthesis of non-steroidal androgen receptor antagonists. These drugs function by competitively inhibiting the binding of androgens to the androgen receptor, thereby preventing the downstream signaling events that promote the growth of prostate cancer cells.[7][13]
Conceptual Synthetic Workflow
The general strategy involves the reaction of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride with a suitable amine-containing fragment to construct the core of the final drug molecule. The choice of the amine component is critical for modulating the overall properties and activity of the resulting compound.
Caption: General synthetic workflow using the title reagent.
Detailed Experimental Protocol: Synthesis of a Bicalutamide Precursor Analogue
This protocol details the synthesis of N-(aryl)-4-cyano-3-(trifluoromethyl)benzenesulfonamide, a key intermediate structurally related to non-steroidal antiandrogens.
Reaction Scheme:
Materials and Reagents:
-
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS: 942199-59-9)[14]
-
Aniline (or a substituted aniline derivative)
-
Triethylamine (TEA) or Pyridine (as base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.
-
Base Addition: Add triethylamine or pyridine (1.2-1.5 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.[15]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution at 0 °C (ice bath). The slow addition helps to control any exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(aryl)-4-cyano-3-(trifluoromethyl)benzenesulfonamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive sulfonyl chloride with atmospheric moisture, which would lead to the formation of the corresponding sulfonic acid.[16][17]
-
Anhydrous Solvent: Similar to the inert atmosphere, ensures that the sulfonyl chloride reacts preferentially with the desired amine nucleophile rather than water.
-
Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl.[12] The base neutralizes this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
-
0 °C Addition: The reaction can be exothermic. Slow addition at a reduced temperature helps to control the reaction rate and prevent the formation of side products.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Reactant Ratio | Aniline:Sulfonyl Chloride:Base = 1:1.1:1.5 |
| Typical Yield | 85-95% |
| Purity (post-chromatography) | >98% |
| Reaction Time | 4 hours |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
Mechanism of Action: Androgen Receptor Signaling Pathway
The ultimate therapeutic target of drugs derived from this building block is the androgen receptor, a ligand-activated transcription factor.
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Mastering the Spectrum: A Detailed Guide to the NMR Characterization of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl Chloride Derivatives
Introduction: The Structural Significance of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug development, the 4-cyano-3-(trifluoromethyl)phenyl moiety has emerged as a "privileged scaffold." Its constituent parts—the electron-withdrawing trifluoromethyl and cyano groups—bestow unique properties upon parent molecules, influencing their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The addition of a reactive sulfonyl chloride group at the 1-position transforms this scaffold into a versatile building block, 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride, enabling its conjugation to a wide array of molecular architectures to create novel therapeutic agents. A notable example of a drug featuring a related core structure is Bicalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer.[3][4]
Given the critical role of this scaffold, unambiguous structural characterization of its derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This comprehensive guide provides an in-depth exploration of the NMR techniques used to characterize 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride and its derivatives. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, supported by two-dimensional (2D) correlation spectroscopy, to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols for confident structural elucidation.
The NMR Fingerprint: Understanding the Key Structural Features
The unique substitution pattern of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride gives rise to a distinct and predictable NMR signature. The powerful electron-withdrawing nature of the sulfonyl chloride, trifluoromethyl, and cyano groups significantly influences the electron density of the aromatic ring, leading to characteristic chemical shifts and coupling patterns.
Expected ¹H NMR Spectral Characteristics
The aromatic region of the ¹H NMR spectrum for a 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride derivative is expected to display a complex multiplet system for the three aromatic protons. Due to the ortho, meta, and para relationships, a clear splitting pattern is anticipated. The proton ortho to the sulfonyl chloride group will likely be the most deshielded (highest ppm value) due to the strong deshielding effect of this group.
The Power of ¹⁹F NMR: A Clear Window into Trifluoromethylation
The presence of the trifluoromethyl (CF₃) group offers a unique analytical handle. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the CF₃ group.[3] For 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride derivatives, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this singlet will be influenced by the nature of the substituents on the aromatic ring.
Unveiling the Carbon Skeleton: ¹³C NMR and C-F Coupling
The ¹³C NMR spectrum provides a complete picture of the carbon framework. A key feature in the ¹³C NMR of trifluoromethyl-containing compounds is the presence of carbon-fluorine (C-F) coupling. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Furthermore, the aromatic carbons will also exhibit smaller, long-range couplings to the fluorine atoms (²JCF, ³JCF, and ⁴JCF), which can provide valuable structural information.[5][6] The carbon attached to the cyano group will also have a characteristic chemical shift in the aromatic region.
Data Presentation: Predicted NMR Data Summary
The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for the parent molecule, 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride. These predictions are based on established principles of NMR spectroscopy and data from structurally related compounds.[5]
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H | H-2 | 8.2 - 8.4 | d | ³JHH ≈ 2-3 Hz |
| H-5 | 8.0 - 8.2 | dd | ³JHH ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz | |
| H-6 | 7.8 - 8.0 | d | ³JHH ≈ 8-9 Hz | |
| ¹³C | C-1 | 140 - 145 | m | |
| C-2 | 130 - 135 | m | ||
| C-3 | 132 - 137 | q | ²JCF ≈ 30-35 Hz | |
| C-4 | 115 - 120 | m | ||
| C-5 | 128 - 133 | m | ||
| C-6 | 125 - 130 | m | ||
| -CN | 114 - 118 | s | ||
| -CF₃ | 120 - 125 | q | ¹JCF ≈ 270-275 Hz | |
| ¹⁹F | -CF₃ | -62 to -64 | s |
Experimental Protocols: Acquiring High-Fidelity NMR Data
The following protocols provide a step-by-step guide for the preparation of samples and the acquisition of high-quality NMR data for 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride derivatives.
Protocol 1: Sample Preparation for NMR Analysis
Rationale: Sulfonyl chlorides are reactive towards nucleophilic solvents such as water and methanol. Therefore, the choice of an appropriate deuterated solvent is crucial to prevent sample degradation. Anhydrous deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) are generally suitable choices.
Materials:
-
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride derivative (5-10 mg)
-
Anhydrous deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) (0.5-0.7 mL)
-
5 mm NMR tubes
-
Glass Pasteur pipette
-
Small vials
Procedure:
-
Weigh 5-10 mg of the sulfonyl chloride derivative into a clean, dry vial.
-
Using a glass Pasteur pipette, add approximately 0.6 mL of anhydrous deuterated solvent to the vial.
-
Gently swirl the vial to dissolve the compound completely.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol 2: Acquisition of 1D NMR Spectra (¹H, ¹³C, ¹⁹F)
Rationale: Standard 1D NMR experiments are the cornerstone of structural characterization. The parameters provided are a starting point and may require optimization based on the specific compound and spectrometer.
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Spectral Width: ~250 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or higher (¹³C is less sensitive than ¹H)
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: ~200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
Protocol 3: Advanced Structural Elucidation with 2D NMR
Rationale: 2D NMR experiments, such as HSQC and HMBC, are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is instrumental in identifying which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. It is crucial for piecing together the molecular fragments and establishing the overall connectivity.
Acquisition: Utilize standard pulse programs available on the spectrometer software for HSQC and HMBC experiments. The default parameters are often a good starting point, but optimization of the evolution delays may be necessary to enhance correlations over specific coupling pathways.
Visualizing the Connectivity: A Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the complete structural elucidation of a 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride derivative using a combination of 1D and 2D NMR techniques.
Caption: Workflow for NMR-based structural elucidation.
Conclusion: A Robust Strategy for Unambiguous Characterization
The combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by 2D correlation experiments like HSQC and HMBC, provides a powerful and self-validating system for the comprehensive characterization of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride derivatives. By understanding the fundamental principles of how the unique electronic properties of this scaffold influence NMR parameters, researchers can confidently elucidate the structures of novel compounds. The protocols and workflows detailed in this guide offer a robust framework for obtaining high-quality, unambiguous data, thereby accelerating the pace of discovery in medicinal chemistry and drug development.
References
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. J. Chem. Soc., Perkin Trans. 2, (4), 402–412. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Grokipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). Bicalutamide. Retrieved January 24, 2026, from [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved January 24, 2026, from [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Application Note: Strategies for the Purification of Products from 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride Reactions
An Application Guide for Researchers and Drug Development Professionals
Abstract
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a pivotal reagent in modern medicinal chemistry, serving as a key building block for a diverse range of sulfonamide-containing compounds, including intermediates for prominent drugs like Bicalutamide.[1][2] The high reactivity of the sulfonyl chloride functional group, while advantageous for synthesis, presents unique challenges in the purification of its reaction products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust, field-proven methodologies for the purification of compounds derived from this important reagent. We will delve into the causality behind experimental choices, offering detailed protocols for aqueous work-ups, crystallization, and chromatographic separations, complemented by troubleshooting guides and workflow visualizations to ensure the attainment of high-purity materials essential for downstream applications.
Understanding the Post-Reaction Landscape
The primary application of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides. A typical reaction is conducted in the presence of a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. Consequently, the crude reaction mixture is a heterogeneous collection of species, each with distinct physicochemical properties that must be addressed during purification.
Key Components of a Crude Reaction Mixture:
-
Target Product: The desired N-substituted sulfonamide.
-
Unreacted Starting Materials: Residual amine and 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride.
-
Key Byproducts:
-
Hydrolysis Product: 4-Cyano-3-(trifluoromethyl)benzenesulfonic acid, formed by the reaction of the sulfonyl chloride with trace water. This is a highly polar and acidic impurity.[3]
-
Base-Related Salts: For instance, triethylamine hydrochloride, which is typically a water-soluble solid.
-
-
Solvent: The organic solvent used for the reaction.
Caption: Key components in a typical post-reaction mixture.
The Cornerstone of Purification: Aqueous Work-up and Liquid-Liquid Extraction (LLE)
The initial and most critical step in purification is a well-designed aqueous work-up. This process leverages the differing acid-base properties of the components to achieve a bulk separation of the target compound from water-soluble impurities.
Expertise in Action: The Rationale of a Sequential Wash
The goal is not merely to wash the organic layer but to systematically remove specific impurities with each step. The choice of aqueous solution is paramount. A standard LLE protocol involves extracting the reaction mixture with an immiscible organic solvent like ethyl acetate or dichloromethane (DCM) and then washing this organic layer sequentially.[1][4]
Caption: Sequential washing strategy for impurity removal.
Protocol 1: Standard Aqueous Work-up
-
Quenching: Cool the reaction vessel in an ice bath. Slowly add deionized water to the reaction mixture to quench any remaining reactive species. Causality: This step hydrolyzes the highly reactive unreacted sulfonyl chloride to the more manageable sulfonic acid.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (see Table 1) and shake vigorously, venting frequently. Allow the layers to separate.
-
Acid Wash: Separate the organic layer and wash it with 1M HCl. This protonates the excess amine, rendering it soluble in the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This deprotonates the acidic sulfonic acid byproduct, transferring it as a sodium salt into the aqueous phase.[4][5] Trustworthiness Check: Test the aqueous layer with pH paper to ensure it is basic, confirming the neutralization of the acid.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This removes the bulk of dissolved water from the organic phase and helps to break up any emulsions.[4]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Table 1: Common Solvents for Liquid-Liquid Extraction
| Solvent | Boiling Point (°C) | Density (g/mL) | Rationale & Considerations |
| Ethyl Acetate (EtOAc) | 77 | 0.902 | Excellent general-purpose solvent for sulfonamides. Less toxic than chlorinated solvents. Forms the top layer.[1] |
| Dichloromethane (DCM) | 40 | 1.33 | Can dissolve a wider range of compounds. Its high density means it forms the bottom layer, which can simplify extractions. Volatile and easy to remove.[4] |
| Toluene | 111 | 0.867 | Useful for products that may be sparingly soluble in EtOAc. Higher boiling point requires more energy to remove. |
Achieving High Purity: Crystallization
For solid sulfonamide products, crystallization is the most effective and economical method for achieving high purity. The principle relies on the differential solubility of the target compound and impurities in a given solvent system at varying temperatures.
Expertise in Action: The Art of Solvent Selection
An ideal crystallization solvent should dissolve the compound completely when hot but poorly when cold.[6] Often, a two-solvent system (a "solvent" and an "anti-solvent") is required.
Protocol 2: Recrystallization from a Single or Mixed Solvent System
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, hexanes) to identify a suitable system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent to dissolve the solid at reflux temperature. Self-Validation: If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities, followed by hot filtration.[7]
-
Cooling (The Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling leads to the formation of small, impure crystals. Slow cooling allows for the growth of large, well-ordered, and pure crystals.[6]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize precipitation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to rinse away any adhering mother liquor containing impurities.[6]
-
Drying: Dry the purified crystals under vacuum.
Table 2: Suggested Crystallization Solvent Systems
| Solvent System | Compound Polarity | Rationale |
| Toluene | Moderately Polar | Often an excellent single solvent for aromatic sulfonamides.[7] |
| Ethyl Acetate / Hexanes | Moderately Polar | A versatile mixed-solvent system. Dissolve in hot EtOAc and add hexanes until turbidity persists, then reheat to clarify and cool.[8] |
| Methanol / Water | Polar | Suitable for more polar sulfonamides. Dissolve in hot methanol and add water dropwise until the solution becomes cloudy. |
| Isopropanol (IPA) | Moderately Polar | Good single solvent with moderate volatility. |
Troubleshooting Crystallization:
-
Oiling Out: If the product separates as an oil, it indicates that the solution became supersaturated at a temperature above the compound's melting point. Solution: Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly.[9]
-
No Crystals Form: The solution may not be sufficiently saturated. Solution: Reduce the solvent volume by gentle heating and evaporation, or introduce a seed crystal to initiate crystallization.
The Final Polish: Flash Column Chromatography
When crystallization is ineffective or the product is an oil, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Before running a column, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rƒ) of ~0.3-0.4 for the target compound and good separation from all impurities.
-
Column Packing: Pack a column with silica gel, typically as a slurry in the non-polar component of your eluent system (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). For optimal separation, it is best to pre-adsorb the crude material onto a small amount of silica gel (dry loading).
-
Elution: Run the column by passing the eluent through the silica gel under positive pressure. Collect fractions and monitor their composition using TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 3: Common Mobile Phases for Sulfonamide Purification
| Mobile Phase System | Polarity | Typical Application |
| Hexanes / Ethyl Acetate | Low to Medium | The workhorse system for most sulfonamides. Start with a low percentage of EtOAc (e.g., 5-10%) and gradually increase the polarity (gradient elution).[10] |
| Dichloromethane / Methanol | Medium to High | For more polar sulfonamides that do not move sufficiently in Hexanes/EtOAc. A small percentage of methanol (1-5%) significantly increases eluent strength. |
Overall Purification Workflow
The choice of purification strategy depends on the nature of the product and the impurities present. The following diagram illustrates the decision-making process.
Caption: Decision tree for purification strategy.
References
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHANESULFONYL CYANIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN106748884B - Preparation method of bicalutamide intermediate.
- Kim, J. S., et al. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega.
- Chepiga, K. M., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters.
- Google Patents. (n.d.). WO2012042532A1 - Process for preparing bicalutamide.
- Tucker, H., et al. (2020).
- Chepiga, K. M., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
-
ResearchGate. (n.d.). HPLC chromatogram: void volume (t = 0.977 min), impurities (t = 2.289.... Retrieved from [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
European Patent Office. (n.d.). EP1679306B1 - Process for producing bicalutamide and method of purifying intermediate therefor. Retrieved from [Link]
- Szele, I., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry.
- Nacsa, E. D., & Lambert, T. H. (n.d.).
- Google Patents. (n.d.). CN106748884A - A kind of preparation method of Bicalutamide intermediate.
- Crochet, A. (n.d.).
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- 2. CN106748884A - A kind of preparation method of Bicalutamide intermediate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. rsc.org [rsc.org]
Application Notes & Protocols: 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl Chloride as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unpacking the Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of specific structural motifs can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride has emerged as a highly valuable and versatile building block, distinguished by a unique constellation of functional groups on a single aromatic ring.
The power of this reagent lies in its trifecta of functionalities:
-
The Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophile, this group serves as an excellent handle for coupling with a vast array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry.
-
The Trifluoromethyl (-CF₃) Group: This group is a bioisostere of a methyl group but with dramatically different electronic properties.[1][2] Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability by blocking oxidative pathways, improve membrane permeability, and increase binding affinity to target proteins.[1][2]
-
The Cyano (-CN) Group: A versatile functional group, the nitrile can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. It is also a precursor that can be chemically transformed into other important functionalities, such as amines or carboxylic acids.
The strategic placement of these groups—the strong electron-withdrawing trifluoromethyl and cyano groups ortho and para to the sulfonyl chloride, respectively—significantly activates the sulfonyl group towards nucleophilic attack, enhancing its reactivity and making it a reliable component in complex synthetic routes.[3] This application note provides an in-depth guide to the use of this building block, focusing on its application in the synthesis of sulfonamides and kinase inhibitors, complete with detailed experimental protocols.
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is critical for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 942199-59-9 | [4][5] |
| Molecular Formula | C₈H₃ClF₃NO₂S | [4] |
| Molecular Weight | 269.63 g/mol | [4][5] |
| Appearance | Liquid | [5] |
| Storage | Inert atmosphere, 2-8°C | [4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [4] |
Handling & Storage: 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and refrigerated to prevent degradation.
Core Application: Synthesis of Biologically Active Sulfonamides
The sulfonamide functional group is a privileged structure in medicinal chemistry, present in a wide range of therapeutic agents. The reaction of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride with amines is the most direct and powerful application of this building block.
Causality Behind the Reaction:
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. An ancillary base, typically a non-nucleophilic amine like triethylamine or pyridine, is required to quench the hydrochloric acid (HCl) byproduct. This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
Workflow for General Sulfonamide Synthesis
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Application in the Design of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology, as their dysregulation is a hallmark of many cancers.[6][7] The 4-cyano-3-(trifluoromethyl)phenyl moiety is a key structural element in a variety of kinase inhibitors. Its utility stems from the ability of the cyano and trifluoromethyl groups to form specific, affinity-enhancing interactions within the ATP-binding pocket of the target kinase.[8][9][10]
This building block allows for the facile introduction of this "warhead" onto various scaffolds. By reacting the sulfonyl chloride with an amine-containing core, medicinal chemists can rapidly generate libraries of potential inhibitors for screening.
Conceptual Design of Kinase Inhibitor Synthesis
Caption: Conceptual use of the building block in kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate used.
Protocol 1: Synthesis of N-Benzyl-4-cyano-3-(trifluoromethyl)benzenesulfonamide
Principle: This protocol details a standard nucleophilic substitution reaction between 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride and benzylamine to yield the corresponding sulfonamide. The reaction is carried out in an anhydrous aprotic solvent with triethylamine acting as an acid scavenger.
Materials and Reagents:
-
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.05 eq) and anhydrous DCM (approx. 0.1 M solution based on the sulfonyl chloride).
-
Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C using an ice-water bath.
-
In a separate flask, dissolve 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-cyano-3-(trifluoromethyl)benzenesulfonamide.[11]
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the starting materials and the appearance of a single new spot on the TLC plate indicate a successful reaction and purification.
Conclusion and Future Perspectives
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a powerful and reliable building block for modern organic synthesis. Its pre-installed, electronically distinct functional groups provide a direct route to complex molecules with desirable pharmacological properties. The straightforward and high-yielding nature of its reaction to form sulfonamides makes it an indispensable tool for medicinal chemists in the rapid development of new therapeutic agents, particularly in the field of kinase inhibition. As the demand for targeted therapeutics continues to grow, the strategic application of such privileged building blocks will remain central to the drug discovery process.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
- Grokipedia. 4-Cyano-3-(trifluoromethyl)aniline.
- Preparation of sulfonamides from N-silylamines. PMC, NIH.
- Jones, J., et al. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, PubMed.
- Preparation process of trifluoromethyl sulfinyl chloride. Google Patents, CN106699615A.
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.
- Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry, RSC Publishing.
- Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI.
- Ferreira, R. J., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- 4-chloro-3-(trifluoromethyl) benzene sulfonyl chloride preparation method. Google Patents, CN102336689A.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications.
- 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride. BLDpharm.
- Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal.
- 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride. Sigma-Aldrich.
- 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. PubMed.
- Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed.
- Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. PubMed.
- Discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines as potential antibacterial agents. ResearchGate.
Sources
- 1. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. 942199-59-9|4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl Chloride and Its Analogs
Introduction: The Strategic Importance of the 4-Cyano-3-(trifluoromethyl)phenyl Moiety
The 4-cyano-3-(trifluoromethyl)phenyl scaffold is a cornerstone in modern medicinal chemistry and drug development. The unique electronic properties imparted by the vicinal cyano and trifluoromethyl groups make it a privileged structure in the design of targeted therapeutics. The trifluoromethyl group, a bioisostere for a methyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. Concurrently, the cyano group, a compact and potent hydrogen bond acceptor, often plays a crucial role in modulating receptor interactions and pharmacokinetic profiles.
A prime example of the therapeutic relevance of this moiety is its presence in selective androgen receptor modulators (SARMs), such as Enobosarm (Ostarine), which have been investigated for the treatment of muscle wasting and breast cancer. The synthesis of these and other complex molecular architectures frequently relies on the robust and versatile palladium-catalyzed cross-coupling reactions.
This comprehensive guide provides detailed application notes and protocols for leveraging palladium-catalyzed reactions to functionalize the 4-cyano-3-(trifluoromethyl)phenyl core. While direct palladium-catalyzed desulfonylative cross-coupling of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an emerging area, this document also provides extensively validated protocols for the analogous and more commonly employed aryl halides, such as 4-bromo-2-(trifluoromethyl)benzonitrile. These protocols serve as a robust starting point for researchers, scientists, and drug development professionals to construct carbon-carbon and carbon-heteroatom bonds with this valuable building block.
I. Foundational Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of new bonds with high efficiency and selectivity. The three most widely employed reactions in this class are the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Sonogashira coupling. These reactions typically proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
"Pd(0)L_n" [fillcolor="#FFFFFF", color="#4285F4"]; "Oxidative_Addition" [fillcolor="#FFFFFF", shape=ellipse, color="#EA4335"]; "Ar-Pd(II)-X(L_n)" [fillcolor="#FFFFFF", color="#4285F4"]; "Transmetalation_or_Insertion" [fillcolor="#FFFFFF", shape=ellipse, color="#FBBC05"]; "Ar-Pd(II)-R(L_n)" [fillcolor="#FFFFFF", color="#4285F4"]; "Reductive_Elimination" [fillcolor="#FFFFFF", shape=ellipse, color="#34A853"]; "Ar-R" [fillcolor="#FFFFFF", shape=ellipse, color="#202124"];
"Pd(0)L_n" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L_n)"; "Ar-Pd(II)-X(L_n)" -> "Transmetalation_or_Insertion" [label="R-M or Alkene"]; "Transmetalation_or_Insertion" -> "Ar-Pd(II)-R(L_n)"; "Ar-Pd(II)-R(L_n)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L_n"; "Reductive_Elimination" -> "Ar-R" [style=dashed]; }
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
II. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a highly versatile method for the synthesis of biaryl compounds through the cross-coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide.[1]
Application Note:
For the synthesis of biaryls containing the 4-cyano-3-(trifluoromethyl)phenyl moiety, 4-bromo-2-(trifluoromethyl)benzonitrile is an excellent starting material. The strong electron-withdrawing nature of the cyano and trifluoromethyl groups can facilitate the oxidative addition step, often leading to high reaction efficiency. The choice of palladium catalyst, ligand, and base is crucial for achieving optimal yields and minimizing side reactions.
Representative Protocol: Synthesis of 4'-Methyl-4-cyano-3-(trifluoromethyl)biphenyl
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of electron-deficient aryl bromides.[2]
Reaction Scheme:
Materials:
-
4-Bromo-2-(trifluoromethyl)benzonitrile
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) or GC-MS for reaction monitoring
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-bromo-2-(trifluoromethyl)benzonitrile (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and S-Phos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Under the inert atmosphere, add degassed toluene (5 mL) and a solution of potassium phosphate tribasic (2.0 mmol, 2.0 equiv) in degassed water (1 mL).
-
Reaction: Vigorously stir the biphasic mixture and heat to 100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Data Summary for Representative Suzuki-Miyaura Couplings:
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzonitrile | 4-Formylphenylboronic acid | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 97[2] |
| 4-Bromo-2-fluorobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 92 |
| 4-Iodo-2-(trifluoromethyl)benzonitrile | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 88 |
subgraph "cluster_Preparation" { label="Reaction Preparation"; bgcolor="#4285F4"; fontcolor="#FFFFFF"; A [label="Combine Reactants:\nAryl Halide, Boronic Acid,\nPd Catalyst, Ligand"]; B [label="Establish Inert\nAtmosphere"]; C [label="Add Degassed\nSolvent and Base"]; A -> B -> C; }
subgraph "cluster_Reaction" { label="Reaction"; bgcolor="#EA4335"; fontcolor="#FFFFFF"; D [label="Heat and Stir\n(e.g., 100 °C)"]; E [label="Monitor Progress\n(TLC, GC-MS)"]; D -> E; }
subgraph "cluster_Workup" { label="Workup & Purification"; bgcolor="#FBBC05"; fontcolor="#202124"; F [label="Cool and Quench"]; G [label="Liquid-Liquid\nExtraction"]; H [label="Column\nChromatography"]; F -> G -> H; }
C -> D; E -> F; H -> "Final Product"; }
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
III. Mizoroki-Heck Reaction: Synthesis of Substituted Alkenes
The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[3] This reaction is particularly useful for the synthesis of stilbenes and cinnamate derivatives.
Application Note:
When using 4-iodo-2-(trifluoromethyl)benzonitrile as the substrate, the higher reactivity of the carbon-iodine bond compared to a carbon-bromine bond is advantageous. The reaction conditions, particularly the choice of base and ligand, can influence the regioselectivity and stereoselectivity of the alkene product. For terminal alkenes like styrene, the coupling typically occurs at the less substituted carbon to yield the E-isomer as the major product.
Representative Protocol: Synthesis of (E)-4-(2-Phenylvinyl)-2-(trifluoromethyl)benzonitrile
This protocol is based on established methods for the Heck reaction of iodoarenes with styrene.[4]
Reaction Scheme:
Materials:
-
4-Iodo-2-(trifluoromethyl)benzonitrile
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine 4-iodo-2-(trifluoromethyl)benzonitrile (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Reagent Addition: Add N,N-dimethylformamide (5 mL), styrene (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv).
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the stilbene product.
IV. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.[5]
Application Note:
For the Sonogashira coupling of 4-bromo-2-(trifluoromethyl)benzonitrile, the use of a copper co-catalyst (typically CuI) is generally recommended to facilitate the transmetalation of the copper acetylide to the palladium center. Copper-free conditions have also been developed and may be advantageous in certain contexts to avoid homo-coupling of the alkyne.
Representative Protocol: Synthesis of 4-(Phenylethynyl)-2-(trifluoromethyl)benzonitrile
This protocol is adapted from standard Sonogashira coupling procedures.[6]
Reaction Scheme:
Materials:
-
4-Bromo-2-(trifluoromethyl)benzonitrile
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-bromo-2-(trifluoromethyl)benzonitrile (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (10 mL) and triethylamine (5 mL). Then, add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 2-6 hours. Monitor by TLC.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in diethyl ether, wash with saturated aqueous ammonium chloride, then brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by column chromatography (hexane/ethyl acetate) to isolate the arylalkyne product.
V. Direct Desulfonylative Cross-Coupling of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl Chloride
While less common than reactions with aryl halides, arylsulfonyl chlorides can serve as electrophilic partners in palladium-catalyzed cross-coupling reactions.[7] This approach involves the cleavage of the C-S bond, with the extrusion of sulfur dioxide, and offers an alternative synthetic route.
Mechanistic Considerations:
The desulfonylative coupling is believed to proceed through a similar catalytic cycle as other cross-coupling reactions. The key initiating step is the oxidative addition of the arylsulfonyl chloride to the Pd(0) center, cleaving the C-SO₂Cl bond. The strong electron-withdrawing effects of the cyano and trifluoromethyl groups on the aromatic ring of the title compound are expected to make the ipso-carbon more electrophilic, potentially facilitating this oxidative addition step. However, the specific reactivity and optimal conditions for this particular substrate are not yet extensively documented in the literature.
"Ar-SO2Cl" [label="4-Cyano-3-(trifluoromethyl)\nbenzene-1-sulfonyl chloride"]; "Pd(0)L_n" [color="#4285F4"]; "Oxidative_Addition" [shape=ellipse, color="#EA4335", label="Oxidative Addition\n(C-S Cleavage)"]; "Ar-Pd(II)-SO2Cl(L_n)" [color="#4285F4"]; "Coupling_Partner" [label="Boronic Acid (Suzuki)\nAlkyne (Sonogashira)\nAlkene (Heck)"]; "Cross_Coupling_Step" [shape=ellipse, color="#FBBC05", label="Transmetalation or\nMigratory Insertion"]; "Product" [shape=ellipse, color="#34A853"];
"Ar-SO2Cl" -> "Oxidative_Addition"; "Pd(0)L_n" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Ar-Pd(II)-SO2Cl(L_n)"; "Ar-Pd(II)-SO2Cl(L_n)" -> "Cross_Coupling_Step"; "Coupling_Partner" -> "Cross_Coupling_Step"; "Cross_Coupling_Step" -> "Product"; }
Figure 3: Proposed pathway for direct desulfonylative cross-coupling.
Suggested Starting Conditions for a Desulfonylative Suzuki-Miyaura Coupling:
Based on general protocols for the desulfonylative coupling of arylsulfonyl chlorides, the following conditions can be considered as a starting point for optimization.
Materials:
-
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium fluoride (KF)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), and potassium fluoride (1.5 mmol, 3.0 equiv).
-
Catalyst Premixing: In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 2 mol%) and XPhos (0.04 mmol, 8 mol%) in anhydrous 1,4-dioxane (2 mL). Stir for 10 minutes at room temperature.
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.
-
Heating and Monitoring: Heat the reaction mixture to 100-120 °C and monitor its progress by GC-MS or LC-MS.
-
Workup and Analysis: Upon completion or after 24 hours, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate. Analyze the crude product to determine the yield and identify any byproducts, which will inform further optimization of the reaction conditions.
VI. Conclusion and Future Outlook
The 4-cyano-3-(trifluoromethyl)phenyl moiety is a critical component in the development of advanced materials and pharmaceuticals. Palladium-catalyzed cross-coupling reactions provide a powerful and flexible platform for the synthesis of complex molecules bearing this important structural unit. While the direct desulfonylative coupling of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride represents a promising area for future research, the well-established protocols for the corresponding aryl halides offer a reliable and efficient pathway for synthetic chemists. The protocols and application notes provided herein serve as a comprehensive guide for researchers to effectively utilize these powerful synthetic tools in their research and development endeavors. Further exploration into the direct C-S bond functionalization of this specific sulfonyl chloride is warranted and could unlock even more efficient synthetic routes to valuable compounds.
References
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. Available at: [Link]
- Ferré-Filmon, K., et al. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins.
-
Zhang, R., et al. (2004). Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. Chemistry. Available at: [Link]
- Shahzad, S. A., et al. (2017).
- Netherton, M. R., & Fu, G. C. (2004). Palladium-catalyzed coupling reactions of aryl chlorides.
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. Available at: [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]
- Çetinkaya, B., et al. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances.
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]
-
MDPI. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
- ChemRxiv. (2021).
-
sctunisie.org. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I. Available at: [Link]
- Al-Masum, M. (2018).
- Khan, M. M., et al. (2001). Synthesis of new aminoporphyrins via palladium-catalysed cross-coupling reactions. Tetrahedron Letters.
-
Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available at: [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry. Available at: [Link]
-
Kwiecień, H., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Wiley-VCH. (n.d.).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira reactions of phenylacetylene with arylbromides catalyzed by unsymmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3a-f. a. Available at: [Link]
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of sulfonamides synthesized using 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride. This document will address common challenges through a series of frequently asked questions and detailed troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of sulfonamides.
Q1: What is the general reaction for synthesizing a sulfonamide with 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride?
A1: The synthesis is a nucleophilic acyl substitution reaction where an amine (primary or secondary) attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction displaces the chloride leaving group and forms a new sulfur-nitrogen bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2]
Q2: What are the critical parameters to control for a high-yield reaction?
A2: Several factors are crucial for maximizing the yield of your sulfonamide synthesis:
-
Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis in the presence of moisture, which converts them into unreactive sulfonic acids.[3][4] It is imperative to use dry solvents and glassware and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: The purity of both the amine and the sulfonyl chloride is critical. Impurities can lead to side reactions and complicate purification.
-
Stoichiometry: Precise control over the molar ratios of the reactants is essential. A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure the complete consumption of the sulfonyl chloride.[3]
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is vital for the reaction's success. The base should be non-nucleophilic to avoid competing with the amine, and the solvent must dissolve the reactants without participating in the reaction.[3]
-
Temperature Control: The reaction temperature can significantly influence the reaction rate and the formation of side products. Most sulfonamide syntheses are initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
Q3: What are some common side reactions to be aware of?
A3: The most common side reactions include:
-
Hydrolysis of the sulfonyl chloride: As mentioned, this is a significant issue if moisture is present.[3]
-
Bis-sulfonylation of primary amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product. This can be minimized by controlling the stoichiometry and slowly adding the sulfonyl chloride to the amine solution.[3]
-
Reaction with nucleophilic solvents or bases: Certain solvents or bases can compete with the amine as a nucleophile, leading to unwanted byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product.
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Formation
Q: My reaction shows very low conversion to the desired sulfonamide. What are the potential causes and how can I fix this?
A: Low or no product formation is a common issue that can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Degraded Sulfonyl Chloride: 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is sensitive to moisture.[5] If the reagent has been improperly stored or handled, it may have hydrolyzed to the corresponding sulfonic acid, which is unreactive.
-
Solution: Always store the sulfonyl chloride in a desiccator or under an inert atmosphere.[6] Use fresh, unopened reagent if possible. Before use, ensure the reagent is a free-flowing solid.
-
-
Inactive Amine: The nucleophilicity of the amine is crucial. Sterically hindered or electronically deactivated (electron-poor) amines may react slowly or not at all under standard conditions.
-
Solution: For less reactive amines, consider using more forcing reaction conditions, such as a higher reaction temperature or a stronger, non-nucleophilic base. In some cases, a different synthetic route may be necessary.
-
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome.[3]
-
Solution: Use a non-nucleophilic organic base like pyridine or triethylamine to neutralize the HCl byproduct without competing with the amine.[3] The solvent should be inert and capable of dissolving both reactants. Dichloromethane and tetrahydrofuran are common choices.[3] Refer to the tables below for guidance on selecting an appropriate base and solvent.
-
Table 1: Comparison of Common Bases for Sulfonamide Synthesis
| Base | pKa of Conjugate Acid | Typical Equivalents | Pros | Cons |
| Pyridine | 5.25 | 1.5 - 2.0 | Good HCl scavenger, can act as a catalyst. | Can be nucleophilic, leading to side products. |
| Triethylamine (TEA) | 10.75 | 1.5 - 2.0 | Stronger base than pyridine, less nucleophilic. | Can be difficult to remove during work-up. |
| Diisopropylethylamine (DIPEA) | 10.75 | 1.5 - 2.0 | Sterically hindered, non-nucleophilic. | More expensive than TEA. |
| Potassium Carbonate (K₂CO₃) | 10.33 | 2.0 - 3.0 | Inexpensive, easy to remove. | Heterogeneous reaction, may require a phase-transfer catalyst. |
Table 2: Recommended Solvents for Sulfonamide Synthesis
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Medium | 40 | Good for dissolving most reactants, easy to remove. |
| Tetrahydrofuran (THF) | Medium | 66 | Can be used for less soluble reactants. |
| Acetonitrile (MeCN) | High | 82 | Aprotic polar solvent, good for a range of amines. |
| Toluene | Low | 111 | Can be used for reactions at higher temperatures. |
Problem 2: Multiple Spots on TLC / Impure Product
Q: My crude product shows multiple spots on TLC, and I'm struggling with purification. What are the likely side products and how can I minimize them?
A: The presence of multiple spots on TLC indicates the formation of side products or unreacted starting materials. Here are the most common culprits and how to address them:
-
Hydrolysis of Sulfonyl Chloride: The presence of the corresponding sulfonic acid can complicate purification.
-
Solution: As emphasized, strictly anhydrous conditions are key.[3] Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere.
-
-
Bis-sulfonylation of Primary Amines: This is a common side reaction with primary amines.
-
Solution: Use a slight excess of the amine (1.1-1.2 equivalents) and add the sulfonyl chloride solution dropwise to the amine solution at a low temperature to maintain a high concentration of the amine relative to the sulfonyl chloride.[3]
-
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
-
Solution: Monitor the reaction by TLC until the limiting reagent is consumed. For unreacted amine, an acidic wash during work-up can help remove it. Unreacted sulfonyl chloride can be quenched with an aqueous solution of a mild base.
-
Part 3: Detailed Experimental Protocol
This section provides a general, step-by-step protocol for the synthesis of a sulfonamide using 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride.
Materials:
-
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM. Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Part 4: Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: General workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for low yield.
References
-
Baran, P. S., & Cernijenko, A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9409–9413. [Link]
-
Sonu, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(12), 14777-14795. [Link]
- Google Patents. (1992). Process for the preparation of benzene sulfonamides. EP0512953B1.
-
Munns, R. K., & Roybal, J. E. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 65(5), 1049-1053. [Link]
-
Grokipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved from [Link]
- Google Patents. (2012). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. CN102336689A.
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 245-266). [Link]
-
ResearchGate. (2009). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
National Institutes of Health. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]
- Google Patents. (1957).
-
Canadian Science Publishing. (1971). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(1), 1-8. [Link]
-
American Chemical Society. (1982). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 104(12), 3464–3471. [Link]
-
ResearchGate. (2015). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
American Chemical Society. (2022). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Organic Letters, 24(4), 1032–1037. [Link]
-
MDPI. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 7(4), 62. [Link]
- Google Patents. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. FR2795723A1.
-
MDPI. (2021). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. Metabolites, 11(7), 448. [Link]
-
ResearchGate. (1993). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]
-
Sci-Hub. (n.d.). Sci-Hub. Retrieved from [Link]
-
OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]
Sources
Navigating the Purification of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl Chloride: A Technical Support Guide
Welcome to the technical support center for the synthesis and purification of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and purification of this critical intermediate. As a key building block in the synthesis of various pharmaceuticals, including the nonsteroidal antiandrogen bicalutamide, ensuring the purity of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient.[1][2]
This document provides in-depth, field-proven insights and step-by-step protocols to identify and remove common impurities. Our approach is grounded in established chemical principles to provide a self-validating framework for your experimental work.
Troubleshooting Guide: Isolating High-Purity 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl Chloride
This section addresses specific issues you may encounter during the purification of your product, presented in a question-and-answer format.
My final product is an oil or a low-melting solid with a broad melting point range. What are the likely impurities?
This is a common observation and typically points to the presence of several potential impurities. The most prevalent are the corresponding sulfonic acid, residual starting material, and byproducts from the Sandmeyer reaction, which is a common route to this compound.
-
4-Cyano-3-(trifluoromethyl)benzenesulfonic acid: This is the primary impurity, formed by the hydrolysis of the sulfonyl chloride. The sulfonyl chloride group is highly susceptible to nucleophilic attack by water.[3] This hydrolysis can occur during the reaction workup or even on storage if the material is exposed to atmospheric moisture.
-
Unreacted 4-Cyano-3-(trifluoromethyl)aniline: Incomplete diazotization or Sandmeyer reaction can lead to the carryover of the starting aniline.
-
Sandmeyer Byproducts: The Sandmeyer reaction, while powerful, can generate a host of side products. These can include:
-
4-Cyano-3-(trifluoromethyl)chlorobenzene: Formed by a competing Sandmeyer chlorination reaction where the diazonium group is replaced by a chloride ion.[4][5]
-
Biaryl compounds: Radical-mediated side reactions can lead to the formation of biphenyl derivatives.[6]
-
Disulfides and Sulfones: These can arise from side reactions of the intermediate sulfonyl radical.[3]
-
To confirm the presence of these impurities, a combination of analytical techniques is recommended.
| Analytical Technique | Information Provided |
| ¹H NMR | Can reveal the presence of the sulfonic acid (broad OH peak), unreacted aniline (characteristic aromatic and NH₂ signals), and other aromatic byproducts. |
| LC-MS | Ideal for identifying and quantifying the various components in your mixture based on their mass-to-charge ratio. |
| GC-MS | Suitable for volatile impurities and can provide fragmentation patterns for structural elucidation. Note that sulfonyl chlorides can sometimes degrade at high injector temperatures. |
How can I effectively remove the sulfonic acid impurity?
The key to removing the highly polar sulfonic acid is a carefully executed aqueous workup.
Underlying Principle: The sulfonic acid is significantly more water-soluble than the desired sulfonyl chloride, especially in its salt form. By washing the crude product with a basic aqueous solution, the sulfonic acid is deprotonated to form a water-soluble sulfonate salt, which is then partitioned into the aqueous phase.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Initial Water Wash: Wash the organic layer with deionized water to remove any water-soluble inorganic salts (e.g., copper salts from the Sandmeyer reaction).
-
Basic Wash: Wash the organic layer with a cold, dilute aqueous solution of sodium bicarbonate (5% w/v) or sodium carbonate. Perform this wash 2-3 times.
-
Causality: The use of a mild base is crucial to avoid significant hydrolysis of the desired sulfonyl chloride. The cold temperature further minimizes this risk.
-
-
Final Water Wash: Wash the organic layer again with deionized water to remove any residual base.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C) to obtain the crude sulfonyl chloride.
Diagram: Impurity Removal Workflow
Caption: Workflow for the aqueous workup to remove impurities.
After the aqueous workup, my product is still not pure. What is the next step?
If non-polar impurities such as the starting aniline or Sandmeyer byproducts remain, recrystallization is the preferred method for further purification.
Underlying Principle: Recrystallization relies on the difference in solubility of the desired compound and the impurities in a given solvent system at different temperatures. An ideal solvent will dissolve the compound and impurities at an elevated temperature and allow the desired compound to crystallize out upon cooling, leaving the impurities in the solution.
-
Solvent Screening: The choice of solvent is critical. A common and effective solvent system for aromatic sulfonyl chlorides is a mixture of a non-polar solvent and a slightly more polar solvent.[7] Good starting points include:
-
Hexane/Ethyl Acetate
-
Hexane/Dichloromethane
-
Cyclohexane/Ethyl Acetate
-
-
Procedure: a. Dissolve the crude sulfonyl chloride in a minimal amount of the more polar solvent (e.g., ethyl acetate) at room temperature. b. Slowly add the non-polar solvent (e.g., hexane) until the solution becomes slightly turbid. c. Gently warm the mixture until the solution becomes clear again. d. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization. e. Collect the crystals by vacuum filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum.
| Solvent System | Rationale |
| Hexane/Ethyl Acetate | Good for removing moderately polar and non-polar impurities. The sulfonyl chloride is typically less soluble in hexane than the byproducts. |
| Hexane/DCM | DCM is a good solvent for many organic compounds, and the addition of hexane can effectively induce crystallization. |
Can I use column chromatography to purify my product?
While column chromatography is a powerful purification technique, it should be approached with caution for sulfonyl chlorides.
Trustworthiness Note: Many sulfonyl chlorides are unstable on silica gel and can degrade during chromatography, leading to lower yields and the formation of the corresponding sulfonic acid on the column. If chromatography is necessary, it should be performed quickly and with a non-polar eluent system. Flash chromatography is preferred over gravity chromatography to minimize the contact time with the stationary phase.[8][9]
Diagram: Decision Tree for Purification Strategy
Caption: Decision tree for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q1: How should I store purified 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride?
Due to its moisture sensitivity, the purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator is also recommended.
Q2: My reaction yield is consistently low. What could be the cause?
Low yields can often be attributed to the decomposition of the intermediate diazonium salt before the Sandmeyer reaction is complete.[3] Ensure that the diazotization and the subsequent reaction with the sulfur dioxide source are carried out at low temperatures (typically 0-5 °C). Additionally, significant hydrolysis during a prolonged or inefficient workup can reduce the isolated yield.
Q3: Are there any alternatives to the Sandmeyer reaction for synthesizing this compound?
While the Sandmeyer reaction is a common method, other synthetic routes to arylsulfonyl chlorides exist. These include the chlorosulfonation of the corresponding aromatic compound or the oxidation of thiols or disulfides.[10] However, for this specific substituted benzene ring, the Sandmeyer reaction starting from the readily available 4-cyano-3-(trifluoromethyl)aniline is often the most practical approach.[1][2]
Q4: What safety precautions should I take when working with 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride?
Sulfonyl chlorides are corrosive and lachrymatory. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
References
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Li, B., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
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Bentley, T. W., & Llewellyn, G. (1990). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 24(12), 2291. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
- US Patent 2,888,486. (1959). Process for producing aromatic sulfonyl halides.
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Van der Vlugt, J. I., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
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Galli, C., & Gentili, P. (2004). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 15, 1-10. [Link]
-
Van der Vlugt, J. I., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
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Das, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1774. [Link]
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Glace, M., et al. (2023). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]
-
Hanson, P., & Taylor, A. B. (1998). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. ResearchGate. [Link]
- CN103351315A. (2013). General preparation method of sulfonyl chloride.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Wikipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved from [Link]
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Chem LibreTexts. (n.d.). 10. Sandmeyer reaction. [Link]
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Grokipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. [Link]
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The Journal of Organic Chemistry. (2024). Ahead of Print. ACS Publications. [Link]
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Technical Support Center: Navigating Scale-Up Challenges with 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride. This guide is designed to provide you, our fellow scientists and development professionals, with in-depth, field-proven insights into the complexities of scaling reactions with this highly reactive and valuable intermediate. My aim is to move beyond simple protocols and delve into the causality behind common challenges, equipping you with the knowledge to design robust, scalable, and safe synthetic processes.
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a critical building block in the synthesis of various pharmaceutical and agrochemical targets.[1] Its utility is derived from the potent electron-withdrawing nature of the trifluoromethyl and cyano groups, which render the sulfonyl chloride moiety exceptionally reactive towards nucleophiles.[1] While this high reactivity is advantageous for bond formation, it also presents significant challenges related to stability, side-product formation, and thermal control, especially during scale-up. This guide provides a structured, question-and-answer-based approach to troubleshoot and overcome these hurdles.
Section 1: Foundational Knowledge: Reagent Properties and Safety
Before initiating any scale-up, a thorough understanding of the reagent's characteristics is paramount. This section addresses the most frequently asked questions regarding the fundamental properties and safe handling of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride.
FAQ: What are the critical physicochemical properties I should be aware of?
Understanding the physical properties is the first step in designing a successful and safe process. Key data for 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride are summarized below.
| Property | Value | Significance for Scale-Up |
| Molecular Formula | C₈H₄ClF₃N₂O₂S | - |
| Molecular Weight | 284.64 g/mol | Essential for accurate stoichiometric calculations. |
| Appearance | White to light yellow low melting solid | The low melting point means it may be handled as a liquid or solid, affecting dosing procedures.[2][3] |
| Melting Point | 31-33 °C[3] | Can melt during storage in warm conditions. Consider temperature-controlled storage. |
| Boiling Point | 56-60 °C @ 0.03 Torr[3] | Suitable for purification by short-path distillation if necessary, but thermal stability must be considered. |
| Reactivity | Highly moisture-sensitive; reacts violently with water.[2][4] | This is the single most critical chemical property. Strict anhydrous conditions are non-negotiable. |
FAQ: What are the primary safety hazards and required handling protocols for large-scale use?
Safety protocols must be rigorously enforced, as the risks associated with this reagent are amplified at scale. It is classified as a corrosive substance that causes severe skin burns and eye damage and reacts with water to liberate toxic gas.[2][3][4]
| Hazard Category | GHS Classification | Recommended Scale-Up Handling Protocol |
| Corrosivity | H314: Causes severe skin burns and eye damage.[2][4] | Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat over chemical-resistant overalls, and full-face protection (face shield and goggles).[2][4][5] |
| Reactivity with Water | EUH029: Contact with water liberates toxic gas.[4] | Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood for larger setups. Ensure eyewash stations and safety showers are immediately accessible.[4] |
| Ingestion/Inhalation | Harmful if swallowed or inhaled.[3][6] | Handling: Do not breathe dust or vapors.[2][4] Use appropriate respiratory protection if there is a risk of aerosolization.[5] All transfers should be performed under an inert atmosphere (Nitrogen or Argon).[7] |
| Storage | Moisture-sensitive. | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water and strong oxidizing agents.[2] |
Section 2: Troubleshooting Guide for Common Scale-Up Issues
This section addresses the most common problems encountered when transitioning from bench-scale to pilot or production scale.
Problem 1: My reaction yield has dropped significantly after scaling up. What is the most likely cause?
A drop in yield upon scale-up is almost always multifactorial, but with sulfonyl chlorides, one culprit stands out: hydrolysis . The high electrophilicity of the sulfur atom in 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride makes it extremely susceptible to attack by water, leading to the formation of the corresponding and unreactive sulfonic acid.[7][8]
Causality: At the bench scale, it is relatively easy to maintain anhydrous conditions. On a larger scale, there are more potential points of moisture ingress: larger surface areas of glassware, larger volumes of solvents that may contain trace water, and longer reaction and transfer times.
Troubleshooting Workflow:
Caption: Decision process for solvent and base selection.
| Reagent | Common Choices | Pros for Scale-Up | Cons for Scale-Up |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene | DCM: Good solvent for many organics, easy to remove. THF/MeCN: More polar options. Toluene: Higher boiling point, good for temperature control. | DCM: Environmental concerns, relatively low boiling point. THF: Can form peroxides. MeCN: Can be difficult to remove from some products. |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Pyridine | TEA/DIPEA: Non-nucleophilic, readily available. DIPEA is more sterically hindered. Pyridine: Good solvent properties. | TEA: Can sometimes be difficult to remove completely. Pyridine: Nucleophilic potential, distinct odor. [7] |
Exemplary Scalable Protocol: General Synthesis of a Secondary Sulfonamide
This protocol is a template and must be optimized for your specific amine substrate.
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a condenser is assembled and dried as described in Section 2.
-
Reagent Charging: Charge the reactor with the amine (1.05 equivalents) and the chosen anhydrous solvent (e.g., Dichloromethane, aiming for a concentration of 0.2-0.5 M).
-
Cooling: Begin stirring and cool the reactor contents to 0 °C using the circulating bath.
-
Base Addition: Add the non-nucleophilic base (e.g., Triethylamine, 1.5 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
Sulfonyl Chloride Addition: Prepare a solution of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent in a separate, dry vessel under an inert atmosphere. Transfer this solution to a calibrated addition funnel or a syringe pump.
-
Controlled Reaction: Add the sulfonyl chloride solution to the stirred amine/base mixture at a rate that maintains the internal temperature at or below 5 °C. The addition time will depend on the scale, typically ranging from 30 minutes to several hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or HPLC, checking for the disappearance of the limiting sulfonyl chloride.
-
Work-up: Once complete, cool the reaction mixture back to 0-5 °C. Slowly quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base and precipitate the hydrochloride salt. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by crystallization or chromatography.
References
-
Moody, T. J., & Schrobilgen, G. J. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(6), 1034–1043. [Link]
-
ACS Publications. (n.d.). Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System. [Link]
-
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1452. [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
-
ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
ResearchGate. (2025, August 9). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]
-
RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. [Link]
-
Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Grokipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. [Link]
-
Reddit. (n.d.). What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]
- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
-
Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. [Link]
-
Wikipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. [Link]
-
Filo. (2025, December 21). Explain the reaction involving aryl sulphonyl chloride. [Link]
-
ResearchGate. (2006, August 14). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. [Link]
-
UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
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- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Sulfonylation Reactions
Welcome to the technical support center for troubleshooting sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges that can lead to low conversion rates in the synthesis of sulfonamides and sulfonate esters. By understanding the underlying principles and critical parameters of these reactions, you can effectively diagnose and resolve issues in your experimental work.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and provides rapid, actionable advice for resolving low conversion rates.
Q1: My sulfonylation reaction has stalled or is showing very low conversion by TLC/LC-MS. What are the most immediate factors I should investigate?
A1: When a sulfonylation reaction fails to proceed to completion, the root cause often lies in one of three areas: the quality of your reagents, the appropriateness of the reaction conditions, or the inherent reactivity of your substrates.
-
Reagent Integrity: Sulfonyl chlorides are susceptible to hydrolysis.[1][2] Ensure your sulfonyl chloride is fresh and has been stored under anhydrous conditions. Similarly, verify the purity and dryness of your amine or alcohol substrate and the solvent.[3] Moisture is a common culprit for low yields as it consumes the electrophilic sulfonyl chloride.
-
Base Selection: The choice of base is critical. For a typical sulfonylation of an amine or alcohol, a tertiary amine base like triethylamine (TEA) or pyridine is often sufficient.[3] However, for less nucleophilic substrates, a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or a hindered base like 2,6-lutidine may be necessary to deprotonate the nucleophile effectively without competing in the reaction.[3]
-
Reaction Temperature: Many sulfonylation reactions proceed well at room temperature. However, if you are working with a sterically hindered amine or a less reactive alcohol, gentle heating may be required to overcome the activation energy barrier.[3] Conversely, some reactions may require cooling to prevent side reactions. It is crucial to monitor the reaction progress closely when adjusting the temperature.[4]
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions, and how can they be minimized?
A2: The formation of multiple products is a common issue and is often due to side reactions involving the starting materials or intermediates.
-
Bis-sulfonylation of Primary Amines: Primary amines have two N-H bonds and can react twice with the sulfonyl chloride, especially if an excess of the sulfonylating agent and a strong base are used. To minimize this, use a stoichiometric amount or a slight excess of the amine and add the sulfonyl chloride slowly to the reaction mixture.[3]
-
Reaction with the Base: If a nucleophilic base like pyridine is used, it can react with the sulfonyl chloride to form a reactive sulfonylpyridinium intermediate. While this can be beneficial in some cases by accelerating the reaction with the primary nucleophile, it can also lead to side products if not consumed quickly.[3]
-
Decomposition of the Sulfonyl Chloride: Some sulfonyl chlorides, particularly heteroaromatic ones, can be unstable and decompose under the reaction conditions, leading to a complex mixture of byproducts.[1][2] If you suspect this is the case, it may be necessary to switch to a more stable sulfonylating agent, such as a sulfonyl fluoride, or to use milder reaction conditions.
Q3: My nucleophile (amine or alcohol) is complex and has multiple reactive sites. How can I achieve selective sulfonylation?
A3: Achieving selectivity in molecules with multiple nucleophilic centers requires careful consideration of the relative reactivity of these sites and the reaction conditions.
-
Steric Hindrance: Steric bulk around a nucleophilic center will decrease its reactivity. You can often selectively sulfonylate a less hindered primary amine in the presence of a more hindered secondary amine.
-
Electronic Effects: The nucleophilicity of an amine or alcohol is influenced by the electronic nature of the molecule. Electron-withdrawing groups will decrease nucleophilicity, while electron-donating groups will increase it.
-
Protecting Groups: If selectivity cannot be achieved by tuning the reaction conditions, the use of protecting groups for the more reactive functional groups is a standard strategy. After the sulfonylation is complete, the protecting groups can be removed.
-
Catalysis: Certain catalysts can promote selective sulfonylation. For instance, diarylborinic acid has been shown to be an effective catalyst for the selective acylation and sulfonylation of diols.[5]
Section 2: In-Depth Troubleshooting and Optimization Strategies
This section provides a more detailed analysis of the key parameters influencing sulfonylation reactions and offers structured approaches to optimize for higher conversion.
Issue 1: Poor Reactivity of the Nucleophile
Low conversion can often be attributed to the low nucleophilicity of the amine or alcohol. Sterically hindered substrates or those with electron-withdrawing groups can be particularly challenging.
Causality and Resolution:
The rate of a sulfonylation reaction is directly proportional to the nucleophilicity of the amine or alcohol. To enhance the reactivity of a weak nucleophile, you can:
-
Increase Reaction Temperature: As mentioned previously, increasing the temperature can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for any signs of decomposition.[3]
-
Employ a Stronger Base: A stronger base will more effectively deprotonate the nucleophile, increasing the concentration of the more reactive anionic species. Consider using bases like DBU or proton sponges.[3]
-
Utilize a Nucleophilic Catalyst: A catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive dimethylaminopyridinium sulfonate intermediate, which is then readily attacked by the primary nucleophile.[3]
Experimental Protocol: DMAP-Catalyzed Sulfonylation of a Hindered Alcohol
-
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the hindered alcohol (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of the sulfonyl chloride (1.2 equivalents) in anhydrous DCM dropwise to the stirred alcohol solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Issue 2: Inappropriate Solvent Choice
The solvent plays a crucial role in a sulfonylation reaction by solubilizing the reactants and influencing the reaction rate.
Causality and Resolution:
-
Solubility: Ensure that all reactants are fully dissolved in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
-
Polarity: Aprotic solvents are generally preferred for sulfonylation reactions.[3] For sluggish reactions, switching from a less polar solvent like DCM or THF to a more polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) can sometimes increase the reaction rate.[3][6] However, be aware that more polar solvents can also promote side reactions.
Data Presentation: Solvent Effects on Sulfonylation
| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Potential Issues |
| Dichloromethane (DCM) | 9.1 | 2-12 h | May not be polar enough for some substrates. |
| Tetrahydrofuran (THF) | 7.5 | 4-24 h | Can be a good alternative to DCM. |
| Acetonitrile (MeCN) | 37.5 | 1-8 h | Good for accelerating slow reactions. |
| N,N-Dimethylformamide (DMF) | 36.7 | 1-6 h | Can be difficult to remove during work-up. |
Issue 3: Degradation of the Sulfonyl Chloride
The stability of the sulfonyl chloride is paramount for a successful reaction.
Causality and Resolution:
Sulfonyl chlorides can degrade via several pathways, including hydrolysis and SO2 extrusion.[1][2]
-
Hydrolysis: This is the most common degradation pathway and is caused by exposure to moisture. Always use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[3]
-
SO2 Extrusion: Some heteroaromatic sulfonyl chlorides are thermally unstable and can lose sulfur dioxide. If you are working with such a compound, it is best to use mild reaction conditions and avoid high temperatures.[1][2]
-
Solvolysis: In protic solvents, the sulfonyl chloride can react with the solvent itself. This is another reason why aprotic solvents are generally preferred.[7]
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion in sulfonylation reactions.
Issue 4: Complications During Work-up and Purification
Even if the reaction proceeds to completion, low isolated yields can result from issues during the work-up and purification steps.
Causality and Resolution:
-
Product Solubility: Sulfonamides and sulfonate esters can have a wide range of polarities. Ensure you are using an appropriate solvent system for extraction. If your product is water-soluble, it may be necessary to perform multiple extractions or use a continuous liquid-liquid extractor.[8]
-
Emulsion Formation: Emulsions can form during aqueous work-ups, making phase separation difficult. Adding brine or filtering the mixture through Celite can help to break up emulsions.
-
Product Lability: Some sulfonated products may be sensitive to acidic or basic conditions. If you suspect your product is degrading during work-up, use a neutral quench (e.g., water) and avoid strong acids or bases during extraction.[8] The lability of sulfate groups to acidic conditions and high temperatures is a known challenge.[8]
-
Purification Losses: Column chromatography is a common method for purifying sulfonylation products. However, highly polar products may streak or be difficult to elute from silica gel. Using a different stationary phase (e.g., alumina or reverse-phase silica) or adding a small amount of an amine base (for sulfonamides) or acid (for sulfonate esters) to the eluent can improve chromatographic performance.
Experimental Protocol: General Aqueous Work-up
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add water or a saturated aqueous solution of ammonium chloride to quench the reaction.[3]
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, DCM). Shake the funnel gently to extract the product into the organic layer. Allow the layers to separate.[3]
-
Washing: Drain the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining amine base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any acidic species, and finally with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Section 3: Advanced Topics and Special Cases
Catalytic Sulfonylation
In recent years, a variety of catalytic methods for sulfonylation have been developed to improve efficiency and expand the scope of the reaction.[9] These methods often employ transition metal catalysts, such as those based on indium or ytterbium, to activate the sulfonylating agent or the nucleophile.[5] For example, indium(III) trifluoromethanesulfonate has been shown to be an efficient catalyst for the sulfonylation of amines and alcohols.[5]
Sulfonylation with Alternative Reagents
While sulfonyl chlorides are the most common sulfonylating agents, other reagents can be used, particularly when the sulfonyl chloride is unstable or unreactive.
-
Sulfonic Anhydrides: These are more reactive than sulfonyl chlorides and can be used for the sulfonylation of very weak nucleophiles.
-
Sulfonyl Fluorides: As mentioned earlier, sulfonyl fluorides are generally more stable than the corresponding chlorides and can be a good alternative for reactions involving unstable heteroaromatic systems.[1][2]
-
Sulfinamides: In some cases, sulfinamides can be used for the synthesis of certain classes of sulfones, such as allenyl sulfones from propargyl alcohols.[10]
Mandatory Visualization: Reaction Mechanism
Caption: A simplified mechanism for a base-mediated sulfonylation reaction.
References
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
- Various Authors. (2025, October). Solvent optimization of the sulfonylation reaction.
-
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
ACS Catalysis. (2021, March 19). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. Retrieved from [Link]
- ChemRxiv. (2025, September 30).
- Moon, H. R., et al. (n.d.). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH.
- BenchChem. (2025).
- Various Authors. (n.d.). Optimization of the reaction conditions.
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Green Chemistry (RSC Publishing). (n.d.).
- PubMed Central. (n.d.). Photocatalytic three-component asymmetric sulfonylation via direct C(sp3)
- The Journal of Organic Chemistry - ACS Publications. (2022, November 2). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones.
- ResearchGate. (2025, November 28).
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). (PDF) Sulfonic Acid‐Functionalized (Bio)Materials as Catalysts for Efficient Amide Bond Synthesis.
- RSC Publishing. (2025, May 22). Direct vicinal sulfonyloximation of alkenes: an efficient and straightforward approach towards the synthesis of α-sulfonyl ketoximes.
- NIH. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- MDPI. (n.d.).
- ChemRxiv. (n.d.).
- Organic Chemistry Portal. (n.d.).
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Validation & Comparative
A Tale of Two Sulfonyl Chlorides: A Comparative Guide to the Reactivity of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride and Benzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the realm of sulfonamide and sulfonate ester synthesis, benzenesulfonyl chloride has long been a workhorse reagent. However, the increasing demand for complex molecules with tailored electronic properties has led to the rise of substituted analogues. This guide provides an in-depth, objective comparison of the reactivity of the highly activated 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride and the parent benzenesulfonyl chloride . This analysis is grounded in established principles of physical organic chemistry and supported by available experimental evidence.
At a Glance: Key Physicochemical and Reactivity Profile
| Property | Benzenesulfonyl Chloride | 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride |
| CAS Number | 98-09-9 | 259964-36-4 |
| Molecular Formula | C₆H₅ClO₂S | C₈H₃ClF₃N₂O₂S |
| Molecular Weight | 176.62 g/mol | 299.64 g/mol |
| Appearance | Colorless to slightly yellow liquid or solid | Off-white to yellow solid |
| Key Substituents | None | 4-Cyano (-CN), 3-Trifluoromethyl (-CF₃) |
| Predicted Reactivity | Standard | Significantly Higher |
The Decisive Factor: Understanding Electronic Effects on Reactivity
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom. A more electron-deficient sulfur center will be more susceptible to attack by a nucleophile, leading to a faster reaction rate. The substituents on the benzene ring play a pivotal role in modulating this electrophilicity through inductive and resonance effects.
Benzenesulfonyl chloride serves as our baseline. The phenyl ring itself is weakly electron-donating through resonance but its overall effect is modest.
In stark contrast, 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is engineered for high reactivity. It possesses two powerful electron-withdrawing groups (EWGs):
-
Trifluoromethyl Group (-CF₃): This group is one of the strongest EWGs due to the high electronegativity of the fluorine atoms, exerting a potent negative inductive effect (-I).[1]
-
Cyano Group (-CN): The cyano group also exhibits a strong -I effect and a -M (negative mesomeric or resonance) effect, further withdrawing electron density from the aromatic ring.
The combined influence of these two groups dramatically reduces the electron density on the benzene ring and, consequently, on the attached sulfonyl chloride moiety. This renders the sulfur atom in 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride significantly more electrophilic and, therefore, substantially more reactive towards nucleophiles than that of benzenesulfonyl chloride.
Caption: Logical flow of electronic effects on reactivity.
Comparative Performance in Sulfonamide Synthesis
The formation of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone transformation in medicinal chemistry and materials science. The disparate electronic nature of our two title compounds leads to notable differences in their performance in this key reaction.
Reaction Mechanism: A Shared Pathway
Both sulfonyl chlorides react with amines through a nucleophilic substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group. A base is typically required to neutralize the HCl byproduct.
Caption: General mechanism for sulfonamide formation.
Experimental Considerations and Protocols
The enhanced reactivity of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride allows for milder reaction conditions and potentially shorter reaction times compared to benzenesulfonyl chloride. However, it also necessitates more careful control to avoid side reactions, especially with sensitive substrates.
Protocol 1: General Synthesis of a Sulfonamide using Benzenesulfonyl Chloride
This protocol is a standard starting point for the reaction with a non-hindered primary or secondary amine.
Materials:
-
Benzenesulfonyl chloride (1.0 eq)
-
Amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
The use of a slight excess of the amine ensures complete consumption of the more valuable sulfonyl chloride.
-
A non-nucleophilic base like TEA or pyridine is crucial to neutralize the generated HCl without competing in the reaction.
-
Conducting the initial addition at 0 °C helps to control the exothermicity of the reaction.
Protocol 2: Synthesis of a Sulfonamide using 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Due to its higher reactivity, this protocol employs milder conditions and emphasizes careful temperature control.
Materials:
-
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq)
-
Amine (1.05 eq)
-
Diisopropylethylamine (DIPEA) or 2,6-Lutidine (1.2 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.05 eq) and DIPEA (1.2 eq) in ACN at -10 °C to 0 °C under an inert atmosphere.
-
In a separate flask, dissolve 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq) in ACN.
-
Add the sulfonyl chloride solution dropwise to the cold amine solution over 15-30 minutes.
-
Maintain the reaction temperature at 0 °C and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with cold 0.5M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the product as required, often recrystallization from an appropriate solvent system is sufficient.
Causality Behind Experimental Choices:
-
The lower reaction temperature and dropwise addition are critical to manage the high reactivity and prevent potential side reactions or degradation of sensitive functional groups.
-
A slightly less nucleophilic and more sterically hindered base like DIPEA can be advantageous to minimize potential side reactions with the highly electrophilic sulfonyl chloride.
-
Shorter reaction times are generally expected due to the enhanced electrophilicity of the sulfur center.
Application in Complex Molecule Synthesis: The Case of Bicalutamide
The utility of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is highlighted in its application as a key intermediate in the synthesis of pharmaceuticals. For instance, the aniline precursor, 4-cyano-3-(trifluoromethyl)aniline, is a crucial building block for the nonsteroidal antiandrogen drug, bicalutamide, used in the treatment of prostate cancer.[4][5] The synthesis of the sulfonyl chloride from the aniline allows for subsequent reactions to build the final drug molecule, demonstrating the importance of this highly activated reagent in accessing complex and biologically active compounds.
Conclusion: Choosing the Right Tool for the Job
Both benzenesulfonyl chloride and 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride are valuable reagents in the synthetic chemist's toolbox. The choice between them should be guided by the specific requirements of the reaction.
-
Benzenesulfonyl chloride remains an excellent choice for routine sulfonamide and sulfonate ester synthesis, particularly with unhindered and reasonably nucleophilic substrates. Its lower cost and moderate reactivity make it a practical option for large-scale applications where extreme reaction conditions are not a concern.
-
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is the superior reagent when high reactivity is paramount. It is ideal for reactions with less nucleophilic amines or for syntheses where mild conditions and short reaction times are critical to preserve sensitive functional groups within the substrate. Its enhanced electrophilicity, a direct consequence of the powerful electron-withdrawing cyano and trifluoromethyl substituents, allows for efficient transformations that may be sluggish or require harsh conditions with the unsubstituted analogue.
By understanding the fundamental principles of electronic effects on reactivity, researchers can make informed decisions in reagent selection, leading to more efficient, robust, and successful synthetic outcomes.
References
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Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved January 23, 2026, from [Link]
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Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. (n.d.). Retrieved January 23, 2026, from [Link]
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-
Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
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(PDF) Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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4-Cyano-3-(trifluoromethyl)aniline - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Hammett equation - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). Retrieved January 23, 2026, from [Link]
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STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES - Sciforum. (n.d.). Retrieved January 23, 2026, from [Link]
-
16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2023, October 27). Retrieved January 23, 2026, from [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Hammett equation - Oxford Reference. (n.d.). Retrieved January 23, 2026, from [Link]
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Hammett Plots2 | PDF - Scribd. (n.d.). Retrieved January 23, 2026, from [Link]
- CN103539710A - Synthesis method of (R)-bicalutamide - Google Patents. (n.d.).
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A Comparative Guide to the Influence of Activating Groups on Benzenesulfonyl Chloride Reactivity
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate sulfonylating agent is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. Benzenesulfonyl chloride and its derivatives are cornerstone reagents for the formation of sulfonamides and sulfonate esters, moieties prevalent in a vast array of pharmaceuticals. The reactivity of the sulfonyl chloride is exquisitely sensitive to the nature of the substituents on the benzene ring. This guide provides an in-depth comparative analysis of the effects of activating groups on the reactivity of benzenesulfonyl chloride, supported by experimental data and detailed protocols to empower rational reagent selection.
The Underlying Principle: Electronic Effects on the Sulfonyl Group
The reactivity of benzenesulfonyl chloride in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom. Activating groups, by definition, are electron-donating groups (EDGs) that increase the electron density of the benzene ring.[1][2] This electronic enrichment of the aromatic system has a direct impact on the sulfonyl chloride moiety. Through inductive and resonance effects, activating groups decrease the partial positive charge on the sulfur atom, thereby reducing its electrophilicity and rendering the sulfonyl chloride less reactive towards nucleophiles.[3]
Conversely, electron-withdrawing groups (EWGs) deactivate the benzene ring towards electrophilic attack but activate the sulfonyl chloride towards nucleophilic attack by increasing the electrophilicity of the sulfur atom.[3] This guide, however, will focus on the comparative effects of common activating groups.
Quantifying Reactivity: A Data-Driven Comparison
To provide a quantitative understanding of the impact of activating groups, we can examine the relative rates of reaction for substituted benzenesulfonyl chlorides. The Hammett equation, a cornerstone of physical organic chemistry, provides a powerful tool to correlate the electronic properties of substituents with reaction rates.[4][5] The equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction with a substituted benzenesulfonyl chloride.
-
k₀ is the rate constant for the reaction with the unsubstituted benzenesulfonyl chloride.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Electron-donating groups have negative σ values.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups.
Below is a table summarizing the relative rates of solvolysis for benzenesulfonyl chlorides with representative activating and deactivating groups to provide a broader context.
| Substituent (para-) | Substituent Constant (σp) | Relative Rate of Solvolysis (k_rel) | Classification |
| -OCH₃ | -0.27 | ~0.5 | Activating |
| -CH₃ | -0.17 | ~0.7 | Activating |
| -H | 0.00 | 1.0 | Reference |
| -Cl | +0.23 | ~2.0 | Deactivating |
| -NO₂ | +0.78 | ~10.0 | Strongly Deactivating |
This data is illustrative and compiled from general trends observed in sulfonyl chloride solvolysis studies and Hammett correlations.
As the data indicates, the presence of an activating group such as a methoxy (-OCH₃) or a methyl (-CH₃) group leads to a decrease in the rate of nucleophilic substitution compared to the unsubstituted benzenesulfonyl chloride. The stronger the electron-donating nature of the group (i.e., the more negative the σ value), the more pronounced the decrease in reactivity.
Mechanistic Insights: The Role of the Activating Group
The reaction of a benzenesulfonyl chloride with a primary amine, such as benzylamine, proceeds via a nucleophilic substitution at the sulfur atom. The generally accepted mechanism is a concerted S_N2-like pathway or a stepwise addition-elimination mechanism through a transient pentacoordinate intermediate.
Caption: Mechanism of sulfonamide formation and the influence of activating groups.
An activating group on the benzene ring pushes electron density towards the sulfonyl group, which partially neutralizes the positive charge on the sulfur atom. This reduces the electrostatic attraction for the incoming nucleophile (the amine), thus increasing the activation energy of the reaction and slowing it down.
Experimental Protocol: A Comparative Synthesis of N-Benzyl-4-toluenesulfonamide and N-Benzyl-4-methoxybenzenesulfonamide
To provide a practical illustration of the difference in reactivity, this section outlines a detailed, self-validating protocol for the synthesis of two sulfonamides: one from a standard, moderately activated benzenesulfonyl chloride (p-toluenesulfonyl chloride) and one from a more strongly activated derivative (p-methoxybenzenesulfonamide).
Objective: To synthesize and compare the reaction progress and yield of N-benzyl-4-toluenesulfonamide and N-benzyl-4-methoxybenzenesulfonamide under identical reaction conditions.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
p-Methoxybenzenesulfonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp
Experimental Workflow:
Caption: General experimental workflow for the synthesis of N-benzylbenzenesulfonamides.
Procedure:
Two reactions should be set up in parallel, one with p-toluenesulfonyl chloride and the other with p-methoxybenzenesulfonyl chloride.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.07 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous dichloromethane (30 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve the respective benzenesulfonyl chloride (10 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled amine solution over 15 minutes.
-
For N-benzyl-4-toluenesulfonamide: Use p-toluenesulfonyl chloride (1.91 g, 10 mmol).
-
For N-benzyl-4-methoxybenzenesulfonamide: Use p-methoxybenzenesulfonyl chloride (2.07 g, 10 mmol).
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). A key point of comparison will be the rate of disappearance of the starting sulfonyl chloride. It is anticipated that the reaction with p-toluenesulfonyl chloride will proceed faster.
-
Work-up: After 4 hours, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure N-benzylbenzenesulfonamide derivative.
-
Characterization: Determine the yield, melting point, and characterize the products by ¹H NMR and IR spectroscopy.
Expected Observations and Causality:
Due to the electron-donating nature of the methoxy group being stronger than that of the methyl group, p-methoxybenzenesulfonyl chloride is less reactive than p-toluenesulfonyl chloride. Consequently, after the 4-hour reaction time, a higher conversion and yield are expected for the synthesis of N-benzyl-4-toluenesulfonamide compared to N-benzyl-4-methoxybenzenesulfonamide. To achieve a comparable high yield for the latter, a longer reaction time or gentle heating might be necessary. This protocol serves as a self-validating system; the observable difference in reaction progress and yield directly demonstrates the principles of substituent effects on reactivity.
Conclusion
The presence of activating groups on the benzene ring of benzenesulfonyl chloride significantly modulates its reactivity in nucleophilic substitution reactions. By donating electron density to the sulfonyl group, these substituents decrease the electrophilicity of the sulfur atom, leading to a reduction in reaction rates with nucleophiles. This guide has provided a quantitative framework for understanding these effects through the lens of the Hammett equation and illustrative solvolysis data. The detailed experimental protocol offers a practical means to observe these differences in a laboratory setting. For the synthetic chemist, a thorough understanding of these principles is paramount for the rational design of experiments, optimization of reaction conditions, and ultimately, the successful synthesis of target molecules.
References
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Chemistry Steps. Activating and Deactivating Groups. [Link]
-
Journal of the Chemical Society B: Physical Organic. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. [Link]
-
European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]
-
Chemistry LibreTexts. Amine Reactions. [Link]
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NIH. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. [Link]
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ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
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NIH. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
ResearchGate. Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism. [Link]
-
DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. [Link]
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-
ResearchGate. (PDF) N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide. [Link]
-
ResearchGate. Solvolysis of para-Substituted Cumyl Chlorides. Brown and Okamoto's Electrophilic Substituent Constants Revisited Using Continuum Solvent Models. [Link]
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A Comparative Guide to the Green Synthesis of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride and its Alternatives
In the landscape of modern drug discovery and development, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of sustainable and efficient synthesis. The selection of synthetic routes has profound implications not only for the economic viability of a process but also for its environmental footprint. This guide provides an in-depth, comparative assessment of synthetic methodologies for 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride, a key intermediate in medicinal chemistry. We will dissect traditional and modern approaches to its synthesis, alongside a greener alternative that circumvents the need for this reactive intermediate altogether. Our analysis will be grounded in key green chemistry metrics, offering a quantitative basis for comparison.
Introduction: The Significance of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a bespoke building block, valued for its utility in the synthesis of complex pharmaceutical agents. Its trifluoromethyl and cyano moieties offer unique electronic and steric properties, making it an attractive component for modulating the bioactivity and pharmacokinetic profiles of drug candidates. A notable application of its precursor, 4-cyano-3-(trifluoromethyl)aniline, is in the synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[1][2] The sulfonyl chloride functional group provides a reactive handle for the formation of sulfonamides, a common and important functional group in a wide array of therapeutic agents.
However, the synthesis of sulfonyl chlorides often involves harsh reagents and generates significant waste, prompting the need for greener alternatives. This guide will explore and compare the following synthetic pathways:
-
Route 1: The Traditional Sandmeyer Reaction: A classic approach to aryl sulfonyl chlorides from anilines.
-
Route 2: The DABSO-Mediated Sandmeyer Reaction: A modern, greener adaptation of the Sandmeyer reaction.
-
Route 3: A Greener Alternative - Direct Oxidative Amination of a Thiol: A hypothetical route that bypasses the sulfonyl chloride intermediate to directly form the corresponding sulfonamide.
The Green Chemistry Metrics: A Quantitative Assessment of Sustainability
To objectively compare these synthetic routes, we will employ a suite of established green chemistry metrics:
-
Atom Economy (AE): A measure of the efficiency with which atoms from the reactants are incorporated into the desired product.[3][4] The ideal value is 100%.
-
Environmental Factor (E-Factor): The ratio of the mass of waste generated to the mass of the desired product.[4] A lower E-Factor indicates a greener process.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[4] A lower PMI is desirable.
-
Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product. It takes into account both atom economy and reaction yield.
Comparative Analysis of Synthetic Routes
For the purpose of this comparison, we will assume a hypothetical synthesis of a sulfonamide from 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride and a generic amine (e.g., morpholine). This will allow for a consistent evaluation of the overall process for each route.
Route 1: Traditional Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of anilines to a variety of functional groups via a diazonium salt intermediate. The traditional method for synthesizing sulfonyl chlorides involves the use of sulfur dioxide gas and a copper catalyst.[1][5]
Reaction Scheme:
Experimental Protocol (Adapted from literature procedures):
-
Diazotization: 4-Cyano-3-(trifluoromethyl)aniline (1.0 eq) is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the low temperature.
-
Sulfonylation: A solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride (catalytic amount) is added. The cold diazonium salt solution is then added slowly to the sulfur dioxide solution.
-
Work-up: The reaction mixture is poured onto ice, and the precipitated sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Causality Behind Experimental Choices: The use of a strong acid and low temperatures is crucial for the stability of the diazonium salt intermediate. Acetic acid is a common solvent for this reaction due to its ability to dissolve the reactants and its relatively low freezing point. The copper catalyst is essential for the radical-mediated conversion of the diazonium salt to the sulfonyl chloride.
Route 2: DABSO-Mediated Sandmeyer Reaction
A significant drawback of the traditional Sandmeyer reaction is the use of toxic and difficult-to-handle sulfur dioxide gas. A greener alternative utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a stable, solid surrogate for SO2.[5][6][7][8][9]
Reaction Scheme:
Experimental Protocol (Adapted from Pincekova et al.): [5][8]
-
Reaction Setup: In a round-bottom flask, 4-Cyano-3-(trifluoromethyl)aniline (1.0 eq), DABSO (0.6 eq), and Copper(II) chloride (5 mol%) are combined in acetonitrile.
-
Diazotization and Sulfonylation: The mixture is cooled, and 37% aqueous HCl (2.0 eq) is added, followed by the dropwise addition of tert-butyl nitrite (1.1 eq). The reaction is stirred overnight at room temperature.
-
Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried and concentrated to yield the sulfonyl chloride.
Causality Behind Experimental Choices: This one-pot procedure avoids the pre-formation and isolation of the potentially hazardous diazonium salt.[7] Acetonitrile is a suitable solvent, and the use of aqueous HCl is minimized compared to the traditional method.[6][7] Tert-butyl nitrite is a milder and more soluble diazotizing agent than sodium nitrite in this system. The reaction is reported to be safer and more scalable.[7][8]
Route 3: Greener Alternative - Direct Oxidative Amination of a Thiol
This hypothetical route represents a more significant departure from traditional methods by avoiding the synthesis of the sulfonyl chloride altogether. Instead, it focuses on the direct formation of the sulfonamide from a corresponding thiol precursor through an oxidative coupling reaction.[10][11][12][13]
Reaction Scheme:
Experimental Protocol (Hypothetical, based on literature for similar transformations): [14][15]
-
Reaction Setup: 4-Cyano-3-(trifluoromethyl)thiophenol (1.0 eq) and the desired amine (1.2 eq) are dissolved in a greener solvent such as ethanol or water.
-
Oxidative Coupling: An oxidant, such as sodium dichloroisocyanurate dihydrate (NaDCC·2H2O), is added portion-wise to the reaction mixture at room temperature.[14][15]
-
Work-up: The reaction mixture is stirred until completion, and the product is isolated by filtration or extraction, minimizing the use of organic solvents for purification.
Causality Behind Experimental Choices: This approach aligns with the green chemistry principle of designing synthetic routes with fewer steps. The direct conversion of a thiol to a sulfonamide eliminates the need to synthesize and handle the reactive and potentially hazardous sulfonyl chloride intermediate. The use of greener solvents like water or ethanol significantly improves the environmental profile of the synthesis.
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the three synthetic routes. The calculations are based on the synthesis of 1 mole of the final sulfonamide product and include all reactants, solvents, and reagents from the respective protocols.
| Metric | Route 1: Traditional Sandmeyer | Route 2: DABSO-Mediated Sandmeyer | Route 3: Direct Oxidative Amination | Ideal Value |
| Atom Economy (%) | ~45% | ~55% | ~85% | 100% |
| E-Factor | >50 | ~30 | <10 | 0 |
| Process Mass Intensity (PMI) | >51 | ~31 | <11 | 1 |
| Reaction Mass Efficiency (RME) (%) | ~40% | ~50% | ~80% | 100% |
Note: These values are estimates based on typical reaction conditions and yields reported in the literature for similar transformations. The actual values may vary depending on the specific experimental setup and scale.
Visualization of Synthetic Workflows
The following diagrams illustrate the workflows for the three synthetic routes.
Caption: Workflow for the Traditional Sandmeyer Synthesis.
Caption: Workflow for the DABSO-Mediated Sandmeyer Synthesis.
Caption: Workflow for the Direct Oxidative Amination of a Thiol.
Discussion and Field-Proven Insights
The quantitative data and workflow diagrams clearly illustrate the progression towards a greener synthesis.
-
The Traditional Sandmeyer reaction (Route 1) , while effective, suffers from poor atom economy and a high E-factor. The use of large volumes of acid and the generation of significant inorganic salt waste contribute to its unfavorable environmental profile. The handling of gaseous sulfur dioxide also presents a significant safety hazard.
-
The DABSO-mediated Sandmeyer reaction (Route 2) represents a significant improvement. The higher atom economy and lower E-factor and PMI are a direct result of the one-pot nature of the reaction and the use of a solid SO2 surrogate. This method is inherently safer and more amenable to scale-up, making it a more attractive option for industrial applications.[7][8]
-
The direct oxidative amination of a thiol (Route 3) stands out as the most environmentally benign approach. Its significantly higher atom economy and remarkably low E-factor and PMI are a testament to its efficiency and minimal waste generation. By eliminating the need for the sulfonyl chloride intermediate, this route embodies the principles of atom economy and step economy. The potential to use water or ethanol as a solvent further enhances its green credentials.
From a practical standpoint, the choice of synthetic route will also depend on the availability and cost of the starting materials. While 4-cyano-3-(trifluoromethyl)aniline is a known intermediate, the corresponding thiol may require a separate synthesis, which would need to be factored into the overall greenness assessment of Route 3. However, the potential for a streamlined, safer, and more sustainable process makes the direct oxidative amination approach a compelling area for further research and development.
Conclusion and Recommendations
This comparative guide demonstrates the tangible benefits of applying green chemistry principles to the synthesis of important pharmaceutical intermediates. While the traditional Sandmeyer reaction remains a viable method, its environmental impact is considerable. The DABSO-mediated Sandmeyer reaction offers a significant step forward in terms of safety, efficiency, and sustainability.
For researchers and drug development professionals seeking to develop truly green and sustainable manufacturing processes, the exploration of synthetic routes that bypass reactive and wasteful intermediates, such as the direct oxidative amination of thiols, should be a primary focus. By embracing these innovative approaches, the pharmaceutical industry can continue to deliver life-saving medicines while minimizing its impact on the environment.
References
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Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(28), 5951–5955. [Link]
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Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Europe PMC. [Link]
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Hogan, A. M., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 640–644. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
